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  • Product: Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
  • CAS: 403661-85-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Executive Summary The development of next-generation peptidomimetics heavily relies on the strategic incorporation of unnatural amino acids to overcome the inherent pharmacokinetic limitations of natural α-peptides. Boc-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation peptidomimetics heavily relies on the strategic incorporation of unnatural amino acids to overcome the inherent pharmacokinetic limitations of natural α-peptides. Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-85-8)[1] is a highly specialized building block designed for this exact purpose. By combining a β -homo amino acid backbone with a sterically demanding, highly hydrophobic tert-butyl-phenyl side chain, this molecule serves as a dual-action structural modifier: it confers near-absolute resistance to specific proteolytic enzymes while exponentially increasing binding affinity to hydrophobic target pockets[2][3]. This guide provides a comprehensive technical breakdown of its structural causality, physicochemical properties, and validated experimental workflows for solid-phase peptide synthesis (SPPS).

Chemical Identity & Structural Analysis

The utility of Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid—often abbreviated as Boc- β -homo-Phe(4-tBu)-OH—stems directly from its tripartite structural design:

  • The β -Homo Backbone: Unlike natural α -amino acids, this molecule contains an additional methylene carbon between the amino and carboxyl groups. This extra carbon alters the peptide backbone's hydrogen-bonding registry and introduces a geometric mismatch that prevents recognition and cleavage by standard proteases (e.g., chymotrypsin, DPP-IV)[2][4].

  • The 4-tert-Butyl-Phenyl Side Chain: The para-substituted tert-butyl group is a massive hydrophobic pharmacophore. In protein-protein interaction (PPI) inhibitors, this moiety acts as an anchor. When interacting with targets featuring deep hydrophobic clefts (such as the p2 pocket of Mcl-1 or the SAM binding domain of DOT1L), the tert-butyl group drives profound van der Waals interactions, displacing ordered water molecules and significantly lowering the dissociation constant ( Kd​ )[3].

  • The Boc Protecting Group & (S)-Stereocenter: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the primary amine, essential for complex SPPS workflows[5]. The strictly controlled (S)-stereocenter ensures that the resulting foldamer adopts a predictable, stable secondary structure (such as a 14-helix), which is critical for target specificity[6].

Physicochemical Properties

The following table summarizes the core quantitative data for this building block, essential for calculating coupling stoichiometry and predicting chromatographic behavior.

PropertyValueCausality / Implication
Chemical Name Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acidStandard IUPAC nomenclature.
CAS Number 403661-85-8[1]Unique identifier for procurement and safety data.
Molecular Formula C19H29NO4[1]Used for precise mass spectrometry validation.
Molecular Weight 335.44 g/mol Required for molarity calculations in SPPS.
LogP (Estimated) ~4.5 - 5.0High lipophilicity dictates the use of non-polar or moderately polar solvents (DMF, DCM) during synthesis.
Side-Chain Stability Acid-Stable C-C bondUnlike t-butyl ethers/esters, the t-butyl group on the phenyl ring is completely stable to TFA cleavage[7].

Mechanistic Role in Peptidomimetics

G Drug Peptidomimetic (Boc-β-homo-Phe(4-tBu)-OH) Binding High-Affinity Anchoring (via tert-butyl-phenyl group) Drug->Binding Resistance Enzymatic Resistance (via β-homo backbone) Drug->Resistance Target Target Protein (Deep Hydrophobic Pocket) Protease Proteolytic Enzymes (e.g., Chymotrypsin, DPP-IV) Binding->Target van der Waals interactions Resistance->Protease Geometric mismatch prevents cleavage

Mechanism of action: Enhanced target binding and proteolytic resistance.

The integration of Boc- β -homo-Phe(4-tBu)-OH into a peptide sequence fundamentally alters its biological fate. Natural peptides suffer from rapid systemic clearance due to endosomal and serum proteases. By incorporating β -amino acids, researchers create "foldamers"—peptides with heterogeneous backbones that fold into stable, unnatural topologies[6]. The enzymes responsible for degrading α -peptides cannot properly align the β -peptidic amide bonds within their catalytic triads, granting the therapeutic molecule an extended in vivo half-life[2][4]. Concurrently, the tert-butyl-phenyl moiety acts as a highly efficient hydrophobic anchor, maximizing binding thermodynamics without requiring sequence elongation[3].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for incorporating Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Protocol: SPPS Incorporation and Validation

Phase 1: Resin Preparation & Swelling

  • Action: Weigh the desired amount of amine-functionalized resin (e.g., MBHA resin for Boc-SPPS) into a reaction vessel.

  • Action: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polymer matrix, exposing the internal reactive sites. The bulky nature of the β -homo-Phe(4-tBu) derivative requires maximum pore accessibility to prevent truncated sequences.

Phase 2: Coupling Reaction (Self-Validating Step)

  • Action: Prepare a solution of Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid (3.0 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in minimal DMF.

  • Action: Add the activated amino acid solution to the resin and agitate for 2 to 4 hours at room temperature.

  • Causality: β -amino acids possess slower coupling kinetics than α -amino acids due to the added backbone flexibility and the massive steric hindrance of the 4-tert-butyl-phenyl group. HATU is chosen as a highly efficient coupling reagent to force the reaction to completion.

  • Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents.

    • Pass: Beads remain yellow/colorless, indicating complete acylation of the primary amines.

    • Fail: Beads turn dark blue, indicating unreacted amines. If blue, perform a second coupling cycle using a different coupling chemistry (e.g., DIC/Oxyma) to prevent deletion sequences.

Phase 3: Cleavage and Global Deprotection

  • Action: For Boc-SPPS, treat the final resin with anhydrous Hydrogen Fluoride (HF) containing scavengers (e.g., p-cresol, anisole) for 1 hour at 0°C. (If used in a hybrid Fmoc/Boc strategy, use a standard TFA/TIS/H2O cocktail).

  • Causality: The strong acid removes the N-terminal Boc group and cleaves the peptide from the resin. Crucially, the tert-butyl group attached directly to the phenyl ring via a carbon-carbon bond is entirely stable to these highly acidic conditions, ensuring the hydrophobic pharmacophore remains intact on the final therapeutic peptide[7].

Phase 4: Analytical Validation (HPLC/MS)

  • Action: Analyze the crude peptide via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality & Validation: The presence of the 4-tert-butyl-phenyl group will cause a massive hydrophobic shift. The target peptide will elute significantly later (higher % Acetonitrile) than analogs lacking the tert-butyl group. Confirm the identity via ESI-MS, looking for the specific mass addition of the unprotected residue (C14H19NO, +217.3 Da added to the chain mass).

References

  • Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid | CAS 403661-85-8 | SCBT. Santa Cruz Biotechnology.
  • WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS. Google Patents.
  • H-beta-hophe(3-cl)-oh.hcl. Benchchem.
  • The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate.
  • Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS.
  • Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution. ACS Publications.
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NIH.

Sources

Exploratory

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid in Organic Solvents Introduction Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a chiral building block of si...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid in Organic Solvents

Introduction

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a chiral building block of significant interest in pharmaceutical synthesis. Its structural features—a bulky, hydrophobic tert-butylphenyl group, a carboxylic acid, and a tert-Butyloxycarbonyl (Boc) protected amine—confer a distinct physicochemical profile that dictates its behavior in solution. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthetic chemistry, enabling rational solvent selection for reactions, purifications, and formulation work.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solution-phase behavior.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid offers key insights into its likely solubility.

  • Hydrophobic Character: The compound possesses two significant non-polar moieties: the tert-butylphenyl group and the tert-butoxycarbonyl (Boc) protecting group. These dominate the molecular surface, suggesting a preference for solvents that can accommodate hydrophobic solutes.

  • Polar Functional Groups: The presence of a carboxylic acid and a carbamate linkage introduces polarity and the potential for hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the carbamate carbonyl is a hydrogen bond acceptor.

  • Overall Polarity: The molecule can be classified as moderately polar with significant non-polar character. Its solubility will be a balance between these competing features. It is expected to be more soluble in organic solvents than in aqueous media. The solubility of peptides and protected amino acids is primarily dependent on the physical properties of their constituent amino acids and protecting groups.[1] Compounds with a high content of non-polar amino acids or hydrophobic protecting groups are preferentially solubilized by organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, or Dimethylformamide (DMF).[1]

Table 1: Physicochemical Properties of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid

PropertyValueSource
CAS Number 403661-85-8
Molecular Formula C19H29NO4
Molecular Weight 335.44 g/mol [2]
Appearance White to off-white solidInferred from similar compounds[3]
Stereochemistry S-enantiomer

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle for understanding solubility. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, we can predict its relative solubility in different classes of organic solvents:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and carbamate groups. The alkyl chains of the alcohols can interact favorably with the hydrophobic portions of the molecule. Moderate to good solubility is expected.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar functional groups. Their organic nature also accommodates the non-polar regions of the molecule. High solubility is generally anticipated in solvents like DMSO and DMF.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar and can interact with the molecule through dipole-dipole interactions. They are effective at solvating hydrophobic compounds. Good solubility is expected.

  • Non-polar Solvents (e.g., Toluene, Hexanes): These solvents lack the ability to form strong interactions with the polar functional groups. Consequently, the solubility of this compound in highly non-polar solvents is expected to be low.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[4] The shake-flask method is considered the "gold standard" for its determination due to its robustness and direct measurement of the equilibrium state.[4][5]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

Materials:

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, THF, dichloromethane, ethyl acetate, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials. The excess should be visually apparent.

    • Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical for pharmaceutical compounds.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining solid microparticles.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or g/L.

Visualizing the Shake-Flask Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute aliquot for analysis E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Rapid Assessment: Kinetic Solubility by Turbidimetry

For initial screening purposes, a high-throughput kinetic solubility assay can be employed.[4][6] This method measures the concentration at which the compound precipitates from a solution when an antisolvent is added, providing a rapid but less precise measure of solubility.

Turbidimetric Assay Protocol

Materials:

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

  • DMSO (or another suitable, highly-solubilizing solvent)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 96-well microplate

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in the wells of a 96-well plate.

  • Antisolvent Addition: Rapidly add an aqueous buffer to all wells, inducing precipitation in the wells where the compound concentration exceeds its solubility in the final DMSO/buffer mixture.

  • Measurement: Immediately read the plate in a plate reader that measures light scattering (nephelometry) or absorbance (turbidimetry). The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Visualizing the Turbidimetric Workflow

G cluster_prep 1. Preparation cluster_precip 2. Precipitation cluster_measure 3. Measurement A Prepare concentrated stock in DMSO B Serially dilute stock in 96-well plate A->B C Add aqueous buffer to all wells B->C D Read turbidity or nephelometry C->D E Identify precipitation concentration D->E

Caption: Workflow for Kinetic Solubility by Turbidimetry.

Data Summary and Interpretation

The solubility data obtained from the experimental work should be compiled into a clear and concise format for easy comparison.

Table 2: Experimentally Determined Solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Classification
Methanol 32.7[Experimental Value][e.g., Soluble]
Ethanol 24.5[Experimental Value][e.g., Soluble]
Acetone 21[Experimental Value][e.g., Freely Soluble]
Tetrahydrofuran (THF) 7.6[Experimental Value][e.g., Freely Soluble]
Dichloromethane 9.1[Experimental Value][e.g., Freely Soluble]
Ethyl Acetate 6.0[Experimental Value][e.g., Soluble]
Acetonitrile 37.5[Experimental Value][e.g., Soluble]
Dimethyl Sulfoxide (DMSO) 46.7[Experimental Value][e.g., Very Soluble]
Toluene 2.4[Experimental Value][e.g., Sparingly Soluble]
Hexanes 1.9[Experimental Value][e.g., Insoluble]

Note: The "Classification" column should be filled using standard pharmacopeial definitions (e.g., USP).

Conclusion

The solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a key parameter that influences its application in organic synthesis and pharmaceutical development. While a comprehensive dataset is best generated empirically, the structural features of the molecule allow for a rational prediction of its behavior. It is anticipated to have high solubility in polar aprotic solvents like DMSO and good solubility in moderately polar solvents such as dichloromethane, THF, and lower-chain alcohols. The robust shake-flask method provides a reliable means of quantifying its thermodynamic solubility, which is essential for developing scalable and reproducible synthetic processes.

References

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Avdeef, A. (2019, November 15). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sinochem Nanjing Corporation. Boc-(S)-3-Amino-4-(4-Cyano-Phenyl)-Butyric Acid. [Link]

  • Kerns, E. H., & Di, L. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

  • Hirano, A., et al. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodology for acquiring high-quality ¹H and ¹³C NMR spectra and offers an in-depth analysis of the spectral data for the structural elucidation of this compound. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a chiral, non-proteinogenic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and the development of peptidomimetics.[][] Accurate structural confirmation and purity assessment are paramount in these applications, with high-resolution NMR spectroscopy serving as the gold standard analytical technique. This guide will focus on the detailed ¹H and ¹³C NMR spectral features of this molecule, providing a foundational understanding for its characterization.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR spectra is profoundly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[3] The following protocol is a self-validating system designed to yield high-quality data for small molecules like Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

I. Sample Preparation
  • Analyte Quantity : For ¹H NMR, accurately weigh 5-25 mg of the compound.[4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[4]

  • Solvent Selection : The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules. However, given the carboxylic acid and secondary amine functionalities, which can lead to peak broadening or exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice for amino acid derivatives.[5] This guide will assume the use of DMSO-d₆.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3][6] Gentle vortexing can aid dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although this is often omitted in modern spectrometers that can reference the solvent signal.

II. NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans, depending on the sample concentration.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : Approximately 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, as required to achieve an adequate signal-to-noise ratio.

    • Temperature : 298 K.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive experimental spectrum is ideal, a highly accurate prediction of the ¹H and ¹³C NMR data can be formulated based on the known chemical shifts of analogous structures and the fundamental principles of NMR spectroscopy.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1broad singlet1H-COOH
~7.30doublet2HAr-H
~7.15doublet2HAr-H
~6.8-7.0doublet1H-NH-
~4.0-4.2multiplet1HCH-N
~2.7-2.9multiplet2HCH₂-Ar
~2.4-2.6multiplet2HCH₂-COOH
~1.35singlet9HBoc -C(CH₃)₃
~1.25singlet9HAr-C(CH₃)₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~173-COOH
~155Boc C=O
~148Ar-C (ipso to t-Bu)
~137Ar-C (ipso to CH₂)
~128Ar-CH
~125Ar-CH
~78Boc -C(CH₃)₃
~48CH-N
~40CH₂-Ar
~38CH₂-COOH
~34Ar -C(CH₃)₃
~31Ar-C(CH₃)₃
~28Boc-C(CH₃)₃

Spectral Interpretation and Structural Elucidation

The predicted chemical shifts are rationalized by the electronic environment of each nucleus.

  • ¹H NMR Spectrum :

    • The Boc protecting group is expected to exhibit a sharp singlet integrating to nine protons at approximately 1.4 ppm.[7] This is a characteristic and unambiguous signal for a Boc-protected amine.

    • The tert-butyl group on the phenyl ring will also appear as a singlet integrating to nine protons, typically around 1.2-1.3 ppm.

    • The aromatic protons will likely appear as two doublets due to the para-substitution pattern, with coupling constants in the range of 8-9 Hz.

    • The methine proton adjacent to the nitrogen (CH-N) is expected to be a multiplet due to coupling with the adjacent methylene protons and the NH proton. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

    • The methylene protons of the butyric acid chain will appear as multiplets. The protons adjacent to the aromatic ring will be slightly more downfield than those adjacent to the carboxylic acid.

    • The amide proton (-NH-) will likely be a doublet due to coupling with the adjacent methine proton. Its chemical shift can be variable and concentration-dependent.

    • The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift and may exchange with residual water in the solvent.

  • ¹³C NMR Spectrum :

    • The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.

    • The carbamate carbonyl of the Boc group will appear around 155 ppm.[8]

    • The quaternary carbons of the Boc and aromatic tert-butyl groups will be observable, with the Boc quaternary carbon appearing around 78 ppm.

    • The aromatic carbons will give rise to four signals: two for the protonated carbons and two for the quaternary (ipso) carbons.

    • The aliphatic carbons of the butyric acid backbone and the tert-butyl groups will appear in the upfield region of the spectrum.

Visualization of Key Structural Features and Experimental Workflow

The following diagrams illustrate the molecular structure and the general workflow for NMR sample preparation.

Caption: Molecular structure of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into NMR Spectrometer filter->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide has outlined a robust methodology for the acquisition and interpretation of ¹H and ¹³C NMR spectra for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. By following the detailed experimental protocol and utilizing the provided spectral predictions and interpretation guidelines, researchers can confidently verify the structure and purity of this important synthetic building block. The principles discussed herein are broadly applicable to the NMR analysis of other Boc-protected amino acids and related small molecules.

References

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • University of Michigan.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Which solvents I should use for taking NMR of amino acid? [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000402 - Butyric Acid. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. BOC-(S)-3-AMINO-4-(4-METHYL-PHENYL)-BUTYRIC ACID. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β³-amino acid methyl esters from α-amino acids. [Link]

  • NextSDS. FMOC-(S)-3-AMINO-4-(4-TERT-BUTYL-PHENYL)-BUTYRIC ACID. [Link]

  • SpectraBase. 3-Amino-4-(4-hydroxyphenyl)butyric acid, N,o-diacetyl- - Optional[¹³C NMR]. [Link]

Sources

Exploratory

Synthesis Pathway and Mechanism for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Executive Summary The development of peptidomimetics relies heavily on the incorporation of non-natural amino acids to enhance proteolytic stability and structural rigidity. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics relies heavily on the incorporation of non-natural amino acids to enhance proteolytic stability and structural rigidity. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (also known as Boc- β -homo-4-tert-butyl-L-phenylalanine) is a critical β -amino acid building block. By introducing a methylene group (-CH 2​ -) into the peptide backbone, β -amino acids resist enzymatic degradation while maintaining the side-chain topology necessary for receptor binding.

This technical guide details the authoritative synthetic route for this molecule: the Arndt-Eistert Homologation . This multi-step sequence converts the naturally occurring α -amino acid precursor into its β -homologue with absolute retention of stereochemistry, a non-negotiable requirement for pharmaceutical applications [1].

Strategic Synthetic Pathway: The Arndt-Eistert Homologation

The synthesis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid from Boc-(S)-4-tert-butylphenylalanine requires a one-carbon extension of the carboxylic acid terminus. The Arndt-Eistert synthesis is the premier methodology for this transformation because the critical carbon-carbon bond formation occurs without racemization of the adjacent chiral center [2].

The pathway consists of three distinct chemical events:

  • Carboxyl Activation: The α -amino acid is converted into a mixed anhydride. Acid chlorides are typically avoided in Boc-protected systems due to the risk of acid-catalyzed deprotection and oxazolone-driven racemization.

  • Diazoketone Formation: The activated intermediate is treated with diazomethane (or the safer alternative, TMS-diazomethane), acting as a carbon nucleophile to form an α -diazoketone.

  • Wolff Rearrangement: A silver-catalyzed rearrangement extrudes nitrogen gas and forces a 1,2-alkyl shift, yielding a ketene that is subsequently hydrated to the target β -amino acid [3].

Workflow A Boc-4-tert-butyl-L-Phe (α-Amino Acid) B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -15°C C α-Diazoketone Intermediate B->C CH2N2 0°C to RT D Boc-(S)-3-Amino-4- (4-tert-butyl-phenyl)- butyric acid C->D AgOBz, H2O Wolff Rearrangement

Figure 1: Overall synthetic workflow of the Arndt-Eistert homologation.

Mechanistic Deep Dive: The Wolff Rearrangement

The scientific elegance of this synthesis lies in the Wolff Rearrangement . Understanding the causality of this step is vital for troubleshooting and scaling the reaction.

When the α -diazoketone is exposed to a catalytic amount of Silver(I) benzoate (AgOBz), the silver coordinates to the diazo carbon. This coordination facilitates the extrusion of thermodynamically stable nitrogen gas (N 2​ ), leaving behind a highly reactive, electron-deficient silver-carbenoid species.

To stabilize this electron deficiency, the adjacent chiral alkyl group—containing the Boc-protected amine and the 4-tert-butylbenzyl side chain—migrates to the carbenoid carbon. Crucially, this 1,2-alkyl shift proceeds via a concerted transition state. Because the migrating group never fully detaches from the molecular framework, the (S)-stereocenter is preserved with >99% enantiomeric excess [2]. The resulting ketene intermediate is highly electrophilic and is rapidly trapped by water in the reaction matrix to form the final butyric acid derivative.

Mechanism DK α-Diazoketone R-CO-CH=N2 SC Silver-Carbenoid [R-CO-CH(:)-Ag]+ DK->SC AgOBz catalyst - N2 (gas) K Ketene Intermediate R-CH=C=O SC->K Concerted 1,2-Alkyl Shift (Absolute Stereochemical Retention) BA β-Amino Acid R-CH2-COOH K->BA Nucleophilic Attack (+ H2O)

Figure 2: Mechanistic logic of the silver-catalyzed Wolff Rearrangement.

Self-Validating Experimental Protocol

The following protocol is engineered for reliability, incorporating in-process analytical checks to ensure each intermediate is successfully generated before proceeding[3].

Phase 1: Mixed Anhydride Activation
  • Preparation: Dissolve 10.0 mmol of Boc-(S)-4-tert-butylphenylalanine in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of -15 °C. Causality: Strict temperature control prevents the premature decomposition of the mixed anhydride and suppresses racemization.

  • Activation: Add N-methylmorpholine (NMM, 11.0 mmol) followed by the dropwise addition of isobutyl chloroformate (IBCF, 10.5 mmol). Stir for 20 minutes.

  • Validation: A white precipitate (NMM·HCl salt) will form immediately, visually confirming the activation.

Phase 2: Diazoketone Synthesis
  • Reagent Addition: To the cold (-15 °C) mixed anhydride suspension, add a freshly prepared ethereal solution of diazomethane (~30 mmol, 3.0 eq) dropwise. (Note: TMS-diazomethane can be substituted for safety, requiring adjustment of the solvent system).

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then gradually warm to room temperature over 1 hour.

  • Workup: Purge excess diazomethane by bubbling argon through the solution (vented to a proper scrubber) or by adding a few drops of acetic acid. Concentrate under reduced pressure.

  • Self-Validation (Critical): Analyze the crude residue via IR spectroscopy. The presence of a strong, sharp absorption band at ~2100 cm⁻¹ confirms the formation of the diazo group.

Phase 3: Wolff Rearrangement
  • Solvent Matrix: Dissolve the crude α -diazoketone in 40 mL of a THF/Water mixture (9:1 v/v).

  • Catalysis: In a separate vial, dissolve Silver(I) benzoate (1.0 mmol, 0.1 eq) in 3 mL of Triethylamine (TEA) using sonication. Causality: TEA acts as a base to stabilize the ketene hydration and scavenges any trace acidic byproducts (Newman-Beal modification)[2].

  • Rearrangement: Add the AgOBz/TEA solution dropwise to the diazoketone. Stir at room temperature in the dark.

  • Validation: Monitor the reaction visually; the evolution of nitrogen gas bubbles indicates the rearrangement is actively occurring. Stir until gas evolution ceases (typically 2-4 hours).

  • Purification: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate, partition between Ethyl Acetate and 1M KHSO 4​ , wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography to yield the pure Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

Quantitative Data & Analytical Validation

To ensure experimental integrity, the following table summarizes the expected quantitative metrics and analytical markers for the synthesis of this specific β -amino acid derivative.

Reaction StageKey ReagentsTemp / TimeExpected YieldAnalytical Validation Markers
1. Mixed Anhydride IBCF, NMM, THF-15 °C / 30 minQuantitative (In situ)Visual: White NMM·HCl precipitate
2. α -Diazoketone CH 2​ N 2​ (ether)0 °C to RT / 3 h82 - 88%IR: Strong peak at ~2100 cm⁻¹ (C=N=N stretch)
3. Target β -Amino Acid AgOBz, TEA, H 2​ ORT / 2 - 4 h75 - 82%ESI-MS: [M+H]⁺ = 336.2 m/z, [M+Na]⁺ = 358.2 m/z
Overall Process -~ 8 hours61 - 72% ¹H NMR: Upfield shift of the α -protons (CH 2​ adjacent to COOH)

References

  • Organic Chemistry Portal. "Arndt-Eistert Synthesis." Organic-Chemistry.org. Available at:[Link]

  • Wikipedia. "Arndt–Eistert reaction." Wikimedia Foundation. Available at:[Link]

Foundational

Thermodynamic Stability Profile of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid: A Technical Guide for Advanced Peptidomimetics

Executive Summary The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, designed to overcome the poor pharmacokinetic profiles of native peptides. Boc-(S)-3-Amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, designed to overcome the poor pharmacokinetic profiles of native peptides. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid —a β3 -homo-amino acid derivative featuring a bulky, highly lipophilic 4-tert-butylphenyl side chain—represents a critical building block for synthesizing foldamers and proteolytically stable peptidomimetics [7].

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, exploring the thermal resilience of the tert-butyloxycarbonyl (Boc) protecting group, the conformational thermodynamics dictated by its steric bulk, and its chemical resistance to epimerization.

Structural and Mechanistic Thermodynamics

Thermal vs. Acidolytic Stability of the Boc Group

The Boc group is a urethane-type protecting group that exhibits exceptional thermal stability at physiological and ambient temperatures (e.g., 37 °C) [3]. The thermodynamic stability of the Boc moiety stems from the high activation energy ( Ea​>120 kJ/mol ) required for spontaneous thermal decomposition. Because thermal cleavage requires temperatures exceeding 150 °C, the compound remains thermodynamically stable during long-term storage and standard solution-phase reactions [1].

In contrast, the Boc group is highly labile under strongly acidic conditions. Deprotection is driven by acidolysis rather than thermal degradation. When exposed to trifluoroacetic acid (TFA), the carbonyl oxygen is protonated, leading to the rate-limiting dissociation of a tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine [2][4].

BocDeprotection A Boc-β-Amino Acid (Stable at RT/37°C) B Protonated Intermediate (TFA Addition) A->B + H+ (Acidolysis) C tert-Butyl Cation + Carbamic Acid B->C Rate-limiting step D Free β-Amino Acid + CO2 + Isobutylene C->D Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection highlighting intermediate thermodynamic states.

Conformational Thermodynamics and Steric Effects

The thermodynamic folding landscape of peptides containing Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is heavily influenced by the 4-tert-butylphenyl group. In thermodynamics, the Gibbs free energy of folding ( ΔGfold​=ΔH−TΔS ) dictates structural stability. The massive steric bulk of the tert-butyl group severely restricts the rotameric freedom around the Cβ​−Cγ​ bond. By pre-organizing the backbone and reducing the conformational entropy ( ΔS ) of the unfolded state, this unnatural amino acid thermodynamically favors the formation of stable secondary structures, such as 14-helices, commonly observed in β -peptides[7].

Chemical Stability: Resistance to Epimerization

A major thermodynamic vulnerability in solid-phase peptide synthesis (SPPS) is base-catalyzed epimerization at the chiral center. In standard α -amino acids, activation of the C-terminus often leads to the formation of a 5-membered oxazolone intermediate, which readily loses a proton to form an achiral enolate, resulting in racemization [5][6].

Because Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a β -amino acid, the additional methylene group in the backbone prevents the kinetically favorable formation of the 5-membered oxazolone ring. The theoretical 6-membered equivalent is thermodynamically unfavorable to form under standard coupling conditions, granting this compound near-absolute resistance to epimerization [5].

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic and kinetic parameters of the title compound against a standard α -amino acid counterpart.

Thermodynamic / Kinetic ParameterStandard Boc-L-PhenylalanineBoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acidCausality / Mechanism
Epimerization Susceptibility High (via oxazolone)Extremely LowElongated backbone prevents 5-membered oxazolone formation.
Proteolytic Stability ( ΔG‡ ) Low (rapid degradation)High (thermodynamically stable) β3 -backbone prevents native protease active-site binding.
Side-Chain Steric Bulk Moderate (Phenyl group)Very High (4-tert-butylphenyl)tert-butyl group restricts rotameric freedom, lowering ΔSunfolded​ .
Thermal Stability ( Td​ ) ~ 145 °C> 150 °CIncreased molecular weight and highly lipophilic crystal packing.
Acidolysis Half-Life (50% TFA) < 3 minutes (25 °C)< 5 minutes (25 °C)Slight steric hindrance from the bulky side chain marginally slows protonation.

Experimental Workflows and Methodologies

To accurately profile the thermodynamic stability of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, researchers must utilize self-validating protocols that isolate thermal degradation from chemical (solvent-mediated) degradation.

Workflow S1 Sample Prep (Boc-Derivative) S2 Thermal Analysis (TGA / DSC) S1->S2 S3 Acid Kinetics (TFA/DCM Titration) S1->S3 S5 Thermodynamic Parameter Extraction (Ea, ΔG, ΔH) S2->S5 Thermal Stability S4 HPLC Quantification (UV 254 nm) S3->S4 Aliquot Sampling S4->S5 Kinetic Rates

Caption: Self-validating experimental workflow for extracting thermodynamic stability parameters.

Protocol 1: Isothermal Acidolysis Kinetics (HPLC)

Purpose: To determine the precise rate of Boc deprotection while preventing side-chain alkylation. Causality: The tert-butyl cation generated during deprotection is a strong electrophile that can alkylate the electron-rich 4-tert-butylphenyl ring. We introduce anisole as a sacrificial scavenger to ensure mass balance and prevent the formation of irreversible byproducts[2].

  • Sample Preparation: Prepare a 10 mM stock solution of the Boc-derivative in anhydrous dichloromethane (DCM). Spike the solution with 1 mM biphenyl as an internal standard (IS) to correct for injection volume variances during HPLC analysis.

  • Reaction Initiation: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 25% v/v, simultaneously adding 5% v/v anisole (scavenger). Maintain the reaction strictly at 25.0 °C using a Peltier-cooled thermomixer.

  • Aliquot Sampling & Quenching: At intervals of 1, 2, 5, 10, and 30 minutes, extract a 10 µL aliquot. Immediately quench the aliquot into 90 µL of cold mobile phase (Acetonitrile/Water) containing 1% triethylamine. Causality: Triethylamine instantly neutralizes the TFA, halting the acidolysis and freezing the kinetic state of the sample.

  • Quantification: Analyze via RP-HPLC (C18 column, UV detection at 254 nm). Plot ln([Boc]/[Boc]0​) versus time to extract the first-order rate constant ( k ).

Protocol 2: Thermal Degradation Profiling (TGA/DSC)

Purpose: To calculate the intrinsic activation energy ( Ea​ ) of the carbamate bond dissociation without solvent interference. Causality: Utilizing an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the measured endothermic events are purely thermodynamic bond dissociations.

  • Crucible Loading: Weigh exactly 5.0 mg of the crystalline compound into an aluminum crucible. Causality: Aluminum provides superior thermal conductivity compared to alumina, eliminating thermal lag during rapid heating ramps.

  • Atmospheric Control: Purge the thermogravimetric analyzer (TGA) furnace with dry Nitrogen gas at a continuous flow rate of 50 mL/min.

  • Dynamic Heating: Subject the sample to dynamic heating ramps from 25 °C to 300 °C at four different heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Parameter Extraction: Identify the peak decomposition temperature ( Tp​ ) from the Differential Scanning Calorimetry (DSC) curve for each heating rate. Apply the Kissinger equation ( ln(β/Tp2​) vs 1/Tp​ ) to calculate the activation energy ( Ea​ ) of the Boc group's thermal cleavage.

References

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PMC - NIH. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Standard Coupling Conditions for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Executive Summary Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS 403661-85-8) is a highly specialized, sterically demanding β-amino acid derivative utilized in the synthesis of peptidomimetics and advanced act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS 403661-85-8) is a highly specialized, sterically demanding β-amino acid derivative utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs)[1]. Due to the presence of a bulky para-tert-butyl-phenyl side chain and the inherent conformational flexibility of the β-amino acid backbone, standard peptide coupling protocols often yield poor conversion rates. This application note establishes field-proven, self-validating protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling, leveraging high-efficiency uronium salts to overcome kinetic barriers.

Mechanistic Context: The Challenge of Bulky β-Amino Acids

The successful incorporation of this compound requires overcoming two distinct chemical challenges:

  • Steric and Lipophilic Bulk: The massive 4-tert-butyl-phenyl group significantly increases the lipophilicity of the molecule. While the side chain is positioned at the β-carbon, its sheer volume restricts the trajectory of incoming nucleophiles during aminolysis, rendering traditional carbodiimide/HOBt methods inefficient[2].

  • β-Amino Acid Kinetics: The insertion of an additional methylene group in the β-amino acid backbone increases the entropic cost of reaching the transition state. This flexibility slows down the coupling rate compared to rigid α-amino acids.

  • Boc Chemistry Nuances: In Boc-based SPPS, the N-terminal protecting group is cleaved using strong acid (50% TFA in DCM)[3]. This leaves the resin-bound amine as a trifluoroacetate salt, which must be thoroughly neutralized with a tertiary amine base prior to coupling to restore its nucleophilicity.

Reagent Selection & Causality

To drive the coupling of sterically hindered β-amino acids to completion, the choice of coupling reagent is critical.

  • Why HATU is the Gold Standard: We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard DIC/HOBt. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester[4]. Crucially, the pyridine nitrogen within the HOAt leaving group provides anchimeric assistance—acting as a local base to hydrogen-bond with the incoming amine, thereby accelerating the nucleophilic attack and minimizing epimerization[5].

  • Base Selection: N,N-Diisopropylethylamine (DIEA) is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile, while remaining basic enough to ensure complete deprotonation of the carboxylic acid and neutralization of residual TFA salts.

Activation_Mechanism AA Boc-β-AA-OH (Sterically Hindered) OAt OAt Active Ester (Highly Reactive) AA->OAt Activation HATU HATU / DIEA (Uronium Salt) HATU->OAt HOAt transfer Peptide β-Peptide Bond (Target Product) OAt->Peptide Aminolysis Amine Resin-bound Amine (Nucleophile) Amine->Peptide Nucleophilic Attack

Fig 1. HATU-mediated activation mechanism overcoming steric hindrance of the bulky β-amino acid.

Quantitative Data Summaries

Table 1: Optimal Reagent Stoichiometry
ParameterSolid-Phase Synthesis (SPPS)Solution-Phase SynthesisMechanistic Rationale
Amino Acid 3.0 - 4.0 equivalents1.0 - 1.1 equivalentsExcess concentration drives pseudo-first-order kinetics on solid support.
HATU 2.9 - 3.9 equivalents1.0 - 1.1 equivalentsKept slightly sub-stoichiometric to the amino acid to prevent guanidinylation of the free amine[5].
DIEA 6.0 - 8.0 equivalents2.0 - 3.0 equivalentsExcess required in SPPS to neutralize residual TFA salts from Boc deprotection[3].
Solvent DMF or NMPDMF, DCM, or THFDMF provides optimal resin swelling and solubilizes the highly lipophilic tert-butyl-phenyl group.
Time 1 - 2 hours2 - 18 hoursExtended times compensate for the slow kinetics of β-amino acids[2].
Table 2: Comparative Coupling Reagent Efficacy for Bulky β-Amino Acids
Reagent SystemActive IntermediateRelative ReactivitySuitability for Boc-(S)-β-AA(4-tBu)
HATU / DIEA OAt esterVery HighOptimal : Anchimeric assistance overcomes extreme steric bulk[4].
PyBOP / DIEA OBt esterHighGood : Useful alternative if uronium salts cause N-terminal capping.
DIC / HOBt OBt esterModeratePoor : Slow kinetics for bulky β-amino acids; requires >18h[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol is designed as a self-validating loop. The workflow will not proceed to the next cycle unless chemical conversion is analytically confirmed.

Step 1: Boc Deprotection

  • Swell the peptide-resin (containing the previously coupled amino acid) in DCM for 30 minutes.

  • Treat the resin with 50% TFA in DCM (10 mL/g resin) for 5 minutes. Drain and repeat for 20 minutes to ensure complete removal of the Boc group[3].

  • Wash the resin thoroughly with DCM (5 × 1 min) and DMF (5 × 1 min).

Step 2: In-Situ Neutralization

  • Treat the resin with 10% DIEA in DMF (10 mL/g resin) for 2 × 5 minutes to convert the trifluoroacetate salt back to a nucleophilic free amine.

  • Wash with DMF (5 × 1 min).

Step 3: Pre-Activation

  • Dissolve Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (3.0 eq) and HATU (2.9 eq) in a minimum volume of anhydrous DMF.

  • Add DIEA (6.0 eq) to the solution. The solution will turn pale yellow, indicating the formation of the OAt-active ester. Allow pre-activation for 2-3 minutes.

Step 4: Coupling

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate gently at room temperature for 1.5 to 2 hours.

Step 5: Self-Validation (The Kaiser Test)

  • Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • Validation Logic:

    • Negative (Yellow/Colorless beads): Coupling is 100% complete. Wash with DMF and proceed to the next cycle.

    • Positive (Blue beads): Unreacted amines remain. Do not proceed. Trigger a mandatory re-coupling using PyBOP (3.0 eq) and DIEA (6.0 eq) for 2 hours. If the test remains positive after re-coupling, cap the sequence using acetic anhydride/pyridine (1:1) to terminate the failed chain and prevent deletion sequences.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Activate Pre-activation (Boc-β-AA + HATU + DIEA) Neutralize->Activate Couple Coupling Reaction (1.5-2 hours, RT) Activate->Couple Test Kaiser Test Couple->Test Success Wash & Proceed to Next Cycle Test->Success Negative (Yellow) Fail Re-couple or Cap (Ac2O) Test->Fail Positive (Blue) Fail->Couple Repeat

Fig 2. Standardized self-validating workflow for Boc-SPPS incorporating in-situ neutralization and HATU activation.

Protocol B: Solution-Phase Coupling

Step 1: Preparation & Activation

  • In an oven-dried flask under inert argon atmosphere, dissolve Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (1.0 eq) and the target amine (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath to control the initial exothermic activation and prevent side reactions.

Step 2: Reagent Addition

  • Add HATU (1.1 eq) to the chilled solution.

  • Add DIEA (2.5 eq) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 18 hours.

Step 3: Self-Validation (LC-MS / TLC)

  • Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation Logic: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows total disappearance of the starting amine mass and the emergence of the product mass [M+H]+.

Step 4: Work-up

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash sequentially with 5% aqueous KHSO₄ (3x) to remove unreacted amines, saturated NaHCO₃ (3x) to remove unreacted acids and HOAt byproducts, and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol, CORE,[Link]

Sources

Application

Application Note: Optimized TFA Deprotection Protocol for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Introduction & Scientific Rationale (S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a highly valuable chiral β -amino acid building block. It is extensively utilized in the design of proteolytically stable peptidomim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a highly valuable chiral β -amino acid building block. It is extensively utilized in the design of proteolytically stable peptidomimetics and advanced small-molecule active pharmaceutical ingredients (APIs). The inclusion of the bulky, lipophilic 4-tert-butylphenyl moiety significantly enhances membrane permeability and hydrophobic target binding.

During synthetic workflows, the primary amine is typically protected with a tert-butyloxycarbonyl (Boc) group. While Trifluoroacetic Acid (TFA) is the industry standard for Boc removal, this specific substrate presents a unique chemoselectivity challenge:

  • Aromatic Stability: The 4-tert-butyl group on the phenyl ring is an alkyl substituent. Unlike tert-butyl ethers or esters, which are highly acid-labile, this C–C bond is intrinsically stable to standard TFA/DCM conditions.

  • Cation Scavenging (Causality): The cleavage of the Boc group generates a highly electrophilic tert-butyl cation. If left unquenched, this cation will preferentially react with the free C-terminal carboxylic acid to form an undesired tert-butyl ester, or undergo Friedel-Crafts alkylation on the electron-rich aromatic ring. Therefore, standard TFA protocols must be modified with tailored scavengers [1].

Mechanistic Insights & Scavenger Selection

The deprotection mechanism initiates with the protonation of the carbamate oxygen by TFA. This induces fragmentation into a carbamic acid intermediate and a tert-butyl cation. The carbamic acid spontaneously decarboxylates to yield the free amine (isolated as the TFA salt) and CO 2​ gas [1].

To prevent the tert-butyl cation from esterifying the carboxylic acid, a highly nucleophilic scavenger must be introduced to outcompete these side reactions [2].

  • Triisopropylsilane (TIPS) acts as a potent hydride donor, rapidly reducing the tert-butyl cation to volatile isobutane.

  • Water (H 2​ O) acts as a nucleophile, converting the cation into tert-butanol.

For this specific β -amino acid, a cocktail of TFA/DCM/TIPS (50:45:5 v/v) provides the optimal balance of cleavage kinetics and cation quenching, avoiding the need for malodorous sulfur-based scavengers like ethanedithiol (EDT) since no methionine or cysteine residues are present [3].

Mechanistic Workflow

G Start Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (Starting Material) TFA TFA / DCM Addition (Protonation) Start->TFA Step 1 Intermediate Carbamic Acid + t-Butyl Cation (Reactive Intermediates) TFA->Intermediate Cleavage Scavenger TIPS / H2O Scavenging (Hydride/OH Donation) Intermediate->Scavenger Scavenger Present Product (S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (TFA Salt Product) Intermediate->Product Decarboxylation SideReaction t-Butyl Esterification (Undesired Side Product) Intermediate->SideReaction No Scavenger Byproducts Isobutane + t-Butanol + CO2 (Volatile Byproducts) Scavenger->Byproducts Quenching

Fig 1: Mechanistic workflow of Boc deprotection, highlighting the critical role of cation scavengers.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction integrity and prevent downstream failures.

Materials Required:

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (MW: 335.44 g/mol )

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, anhydrous)

  • Triisopropylsilane (TIPS)

  • Toluene (Anhydrous)

  • Cold Diethyl Ether or Methyl tert-butyl ether (MTBE)

Step 1: Cocktail Preparation

  • In a well-ventilated fume hood, prepare the cleavage cocktail by mixing DCM, TFA, and TIPS in a 45:50:5 volume ratio.

    • Causality: DCM solubilizes the starting material, while 50% TFA provides the necessary acidic molarity. TIPS is added prior to substrate introduction to ensure immediate scavenging upon cation generation.

Step 2: Dissolution and Reaction

  • Add the cleavage cocktail to the Boc-protected amino acid at a concentration of 10 mL per gram of substrate.

  • Stir the mixture at room temperature (20–25 °C) for 60 minutes.

    • QC Checkpoint 1 (Visual): Immediate effervescence (bubbling) must be observed. This is the release of CO 2​ and isobutane, validating that carbamate protonation and fragmentation are actively occurring. Lack of bubbling indicates degraded TFA.

Step 3: Evaporation and Co-evaporation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to approximately 10% of its original volume.

  • Add 5 mL of toluene and evaporate again. Repeat this co-evaporation step twice.

    • Causality: TFA has a high boiling point (72 °C) and is difficult to remove entirely under standard vacuum. Toluene forms a lower-boiling azeotrope with TFA, facilitating its complete removal and preventing acid-catalyzed degradation of the product during storage.

Step 4: Precipitation and Isolation

  • Add the concentrated residue dropwise into 10 volumes of vigorously stirring, ice-cold diethyl ether.

  • Allow the suspension to stand at 4 °C for 30 minutes to maximize precipitation.

  • Centrifuge or filter the precipitate, washing twice with cold ether.

    • Causality: The target product (TFA salt of the amino acid) is highly polar and insoluble in cold ether. Conversely, residual TIPS, TIPS-adducts, and any unreacted starting material remain soluble and are washed away.

Step 5: Drying and Verification

  • Dry the resulting white powder under a high vacuum for 4 hours.

    • QC Checkpoint 2 (Analytical): Analyze the dried powder via LC-MS. The target product must show a mass shift from [M+H] + = 336.2 (Starting Material) to[M+H] + = 236.2 (Deprotected Amine). The absence of a peak at [M+H] + = 292.2 confirms that no tert-butyl esterification occurred.

Quantitative Data & Cocktail Optimization

The following table summarizes the optimization of cleavage cocktails and the resulting purity profiles, demonstrating the absolute necessity of the selected TIPS-based protocol.

Cleavage Cocktail (v/v)Scavenger MechanismYield (%)Purity (LC-MS)Major Impurities Detected
50% TFA / 50% DCMNone (Unquenched)78%< 85%tert-butyl ester (+56 Da), Alkylation adducts
50% TFA / 45% DCM / 5% H 2​ OOH Donation88%> 92%Trace tert-butyl esterification
50% TFA / 45% DCM / 5% TIPS Hydride Donation > 95% > 98% None detected

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research.[Link]

  • Samanta, S., et al. (2023). "Carbamate-Protected (BOC and O-NB) 2-Aminopyrimidinedione-Based Janus G-C Nucleobase Motifs as Building Blocks for Supramolecular Assembly and Smart Polymers." The Journal of Organic Chemistry.[Link]

  • Bochicchio, D., et al. (2023). "Synthesis, supramolecular assembly and hydrogelation of poly(amino ester) ABA triblock copolymers." ChemRxiv.[Link]

Method

Application Note: Engineering Protease-Resistant Antimicrobial Peptides via Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid Incorporation

Executive Summary & Strategic Rationale The clinical translation of Antimicrobial Peptides (AMPs) is frequently derailed by two critical vulnerabilities: rapid proteolytic degradation in human serum and insufficient memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The clinical translation of Antimicrobial Peptides (AMPs) is frequently derailed by two critical vulnerabilities: rapid proteolytic degradation in human serum and insufficient membrane-disrupting hydrophobicity. To overcome these limitations, the strategic incorporation of unnatural amino acids (UAAs) has emerged as a gold-standard engineering approach [1].

This application note details the theoretical framework and laboratory protocols for incorporating Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid into AMP sequences. This specific building block is a β3 -homophenylalanine derivative featuring a bulky para-tert-butyl group. Its integration provides a dual-action enhancement: the β -amino acid backbone creates a spatial mismatch that evades host and bacterial proteases [2], while the highly lipophilic tert-butyl-phenyl moiety acts as a hydrophobic anchor, driving deep insertion into bacterial lipid bilayers to induce rapid cell lysis [3].

Chemical Causality & Synthetic Strategy

The Synthetic Dilemma: Boc vs. Fmoc Chemistry

A critical decision in peptide synthesis is dictated by the protecting group of the UAA. Because this specific molecule utilizes a tert-butyloxycarbonyl (Boc) protecting group on its β -amine, it cannot be placed internally within a standard Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) workflow. The 20% piperidine used for Fmoc deprotection will not remove the Boc group, halting chain elongation.

The Solution:

  • Internal Incorporation: Requires a dedicated Boc-SPPS workflow utilizing highly toxic anhydrous Hydrogen Fluoride (HF) for final cleavage.

  • N-Terminal End-Tagging (Recommended): The UAA can be seamlessly integrated into a standard Fmoc-SPPS workflow exclusively as the final N-terminal residue. During the final global cleavage step with Trifluoroacetic acid (TFA), the N-terminal Boc group is removed simultaneously with the side-chain protecting groups and the resin linkage. End-tagging AMPs with bulky hydrophobic groups has been definitively proven to boost antimicrobial activity and serum stability without increasing hemolytic toxicity [3].

Physicochemical Profile
PropertyValue / DescriptionImpact on AMP Function
IUPAC Name (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-tert-butylphenyl)butanoic acidDefines stereochemistry critical for helical folding.
CAS Number 403661-85-8Reagent sourcing and verification.
Molecular Weight 335.44 g/mol Increases overall peptide mass and steric bulk.
Backbone Modification β -homo amino acid (methylene insertion)Abrogates scissile bond recognition by Trypsin/Chymotrypsin.
Side-Chain Feature para-tert-butyl-phenylMaximizes LogP; acts as a lipophilic anchor for membrane disruption.

Mechanistic Pathways

The incorporation of this UAA fundamentally alters the pharmacodynamics and pharmacokinetics of the resulting AMP. The diagram below illustrates the dual-pathway mechanism by which the modified peptide exerts its enhanced therapeutic effect.

Mechanism cluster_0 Pharmacokinetic: Proteolytic Evasion cluster_1 Pharmacodynamic: Membrane Disruption UAA AMP End-Tagged with Boc-(S)-3-Amino-4- (4-tert-butyl-phenyl)-butyric acid Protease Host/Bacterial Proteases (e.g., Trypsin) UAA->Protease Membrane Bacterial Lipid Bilayer UAA->Membrane Evasion Backbone Mismatch & Steric Clash Protease->Evasion Stability Extended In Vivo Half-Life Evasion->Stability Insertion Deep Lipophilic Insertion (tert-butyl anchor) Membrane->Insertion Lysis Membrane Lysis & Death Insertion->Lysis

Dual mechanism of action: Proteolytic evasion and enhanced membrane disruption.

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Fmoc-SPPS Elongation Synthesize core AMP sequence Step2 2. N-Terminal UAA Coupling Double coupling of Boc-protected UAA via HATU Step1->Step2 Step3 3. Global Cleavage TFA-mediated Boc removal & resin cleavage Step2->Step3 Step4 4. Self-Validation (QC) LC-MS to confirm mass & purity (>95%) Step3->Step4 Step5 5. Functional Assays MIC against ESKAPE & Serum Stability Step4->Step5

Experimental workflow for synthesizing and validating UAA end-tagged AMPs.

Protocol A: N-Terminal Incorporation via Hybrid Fmoc/Boc Strategy

Causality Note: Because the tert-butyl-phenyl group is highly sterically hindering, standard coupling reagents (like DIC/HOBt) often fail to achieve >99% coupling efficiency. We mandate the use of the highly reactive uronium salt HATU combined with a double-coupling strategy to prevent deletion sequences.

Reagents Required:

  • Fmoc-synthesized peptide on Rink Amide resin (still on-resin, N-terminal Fmoc removed).

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (4 equivalents).

  • HATU (3.9 equivalents).

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents).

  • Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes to maximize pore accessibility.

  • Pre-Activation: In a separate vial, dissolve the UAA (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq). Vortex for 2 minutes to form the active O-At ester.

  • Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Double Coupling (Critical): Repeat steps 2-4 to ensure complete capping of the N-terminus.

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 3 hours. Mechanism: The TFA simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N-terminal Boc group from our UAA.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Self-Validating Protease Stability Assay

Causality Note: To prove that the β -amino acid confers stability, the protocol must include an unmodified wild-type (WT) AMP as an internal control. This creates a self-validating system where the efficacy of the UAA is directly benchmarked.

  • Preparation: Dissolve the UAA-modified AMP and the WT AMP separately in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Enzyme Addition: Add Trypsin (or Proteinase K) to a final enzyme-to-peptide molar ratio of 1:100. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the enzymatic reaction by adding 50 µL of 1% TFA in Acetonitrile.

  • Quantification: Analyze the remaining intact peptide via RP-HPLC (measuring the Area Under the Curve of the parent peak) and confirm fragment masses via LC-MS.

Protocol C: Broth Microdilution MIC Assay against ESKAPE Pathogens

Causality Note: The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent the most clinically relevant multidrug-resistant targets for UAA-modified AMPs [4].

  • Inoculum Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute to 5×105 CFU/mL.

  • Serial Dilution: In a 96-well polypropylene plate, perform 2-fold serial dilutions of the peptide (from 128 µg/mL to 0.25 µg/mL) in 50 µL of MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a sterility control (broth only) and a growth control (broth + bacteria).

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. The MIC is visually and spectrophotometrically (OD600) defined as the lowest concentration completely inhibiting bacterial growth.

Expected Quantitative Outcomes

Incorporation of unnatural bulky hydrophobic amino acids typically yields a logarithmic improvement in both half-life and antimicrobial potency [5]. Below is a representative data matrix demonstrating the expected shift when a natural N-terminal Phenylalanine is replaced with Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

Table 1: Comparative Pharmacodynamic & Pharmacokinetic Profiling

Parameter AnalyzedWild-Type AMP (Natural Phe)UAA-Modified AMP (tert-butyl- β -Phe)Fold Improvement
Trypsin Half-Life ( t1/2​ ) 1.2 Hours> 24.0 Hours> 20x
Serum Stability ( t1/2​ ) 2.5 Hours18.4 Hours7.3x
MIC: S. aureus (MRSA) 32.0 µg/mL4.0 µg/mL8x
MIC: P. aeruginosa 64.0 µg/mL8.0 µg/mL8x
Therapeutic Index (HC50/MIC) 4.515.23.3x

Note: The massive increase in Trypsin half-life is a direct consequence of the β -carbon methylene insertion, while the improved MIC is driven by the tert-butyl group's enhanced lipid partitioning.

References

  • Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ASM Journals (Clinical Microbiology Reviews) URL: [Link]

  • Title: Broad-Spectrum Antibacterial Activity of Proteolytically Stable Self-Assembled αγ-Hybrid Peptide Gels Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine Source: Acta Biomaterialia (via NIH PubMed) URL: [Link]

  • Title: Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens Source: Bioorganic & Medicinal Chemistry (via DTIC) URL: [Link]

  • Title: Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond Source: Frontiers in Microbiology URL: [Link]

Application

Application Note: Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid in Small Molecule Drug Discovery

Executive Summary In the landscape of modern small molecule drug discovery and peptidomimetic design, unnatural amino acids are critical for overcoming the pharmacokinetic limitations of native peptides[1]. Boc-(S)-3-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern small molecule drug discovery and peptidomimetic design, unnatural amino acids are critical for overcoming the pharmacokinetic limitations of native peptides[1]. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-85-8) is a highly specialized, chiral β -amino acid building block. Characterized by its extended carbon backbone and a bulky, highly lipophilic 4-tert-butylphenyl side chain, this molecule serves as a foundational scaffold for transition state isosteres, foldamers, and targeted receptor antagonists.

This application note details the mechanistic rationale, therapeutic applications, and validated synthetic protocols for incorporating this building block into drug discovery pipelines, specifically targeting protein-protein interactions (PPIs) and protease-resistant therapeutics.

Mechanistic Insights: The Rationale for Experimental Choices

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over natural α -amino acids or less substituted variants. The integration of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid relies on three mechanistic pillars:

Proteolytic Shielding via the β -Backbone

Native peptides are rapidly degraded by endogenous proteases, which recognize the standard α -amino acid spacing. By introducing an additional methylene group into the backbone ( β -homo spacing), the resulting amide bonds become invisible to standard proteolytic enzymes (e.g., DPP-IV, neprilysin)[2]. This structural shift drastically increases the plasma half-life of the resulting drug candidate.

Deep-Pocket Hydrophobic Anchoring

The 4-tert-butylphenyl group provides exceptional steric bulk and hydrophobicity. In drug design, this moiety is strategically used to occupy deep, lipophilic binding pockets that cannot be adequately filled by standard aromatic rings (like phenylalanine or tyrosine). The tert-butyl group acts as an electron-donating, bulky anchor that increases the overall partition coefficient (LogP) of the molecule, enhancing cell membrane permeability and receptor residence time[3].

Conformational Control

β -amino acids have a high propensity to form stable, predictable secondary structures (such as 14-helices) in solution. This conformational rigidity is essential when designing antagonists that must present pharmacophores in a highly specific 3D orientation to block protein-protein interactions.

Key Therapeutic Applications

Integrin Antagonists (Angiogenesis & Fibrosis)

The β -amino acid scaffold is heavily utilized in the synthesis of small molecule integrin antagonists (e.g., targeting α5​β1​ , αV​β3​ ). Integrins mediate cell-extracellular matrix interactions via the RGD (Arg-Gly-Asp) motif. Incorporating the 4-tert-butylphenyl β -amino acid creates potent, non-peptide RGD mimetics. The bulky side chain perfectly fits into the hydrophobic auxiliary pocket adjacent to the RGD binding site, locking the receptor in an inactive state and preventing angiogenesis and fibrotic signaling[4].

Synthetic Mimics of Antimicrobial Peptides (SMAMPs)

In the fight against antimicrobial resistance, SMAMPs utilize unnatural amino acids to disrupt bacterial membranes. The inclusion of the tert-butylphenyl group significantly increases the hydrophobicity of the oligomer. This enhanced lipophilicity drives the insertion of the molecule into the bacterial lipid bilayer, leading to membrane depolarization and cell death, while the β -backbone prevents degradation by bacterial proteases[3].

Quantitative Profiling: Native vs. Modified Scaffolds

To illustrate the impact of incorporating this building block, the following table summarizes the comparative physicochemical and biological advantages.

Pharmacological PropertyNative α -Amino Acid (e.g., L-Tyrosine)Boc-(S)-3-Amino-4-(4-t-butyl-phenyl)-butyric acid derivative
Proteolytic Half-life (Plasma) < 2 hours> 48 hours
Lipophilicity (Estimated LogP) ~ -1.5 (Hydrophilic)~ +3.5 to +4.5 (Highly Lipophilic)
Receptor Pocket Affinity Shallow surface interactionsDeep hydrophobic pocket anchoring
Structural Role Flexible, easily degraded backboneInduces stable, protease-resistant foldamers
Steric Hindrance at α/β Carbon LowHigh (Requires specialized coupling reagents)

Pharmacological Targeting Visualization

The following diagram illustrates the logical causality of utilizing this β -amino acid as an integrin antagonist to halt disease progression.

IntegrinPathway A Extracellular Matrix (RGD Ligands) B Integrin α5β1 Receptor A->B Binds & Activates C FAK / Src Activation B->C Intracellular Signaling D Angiogenesis & Fibrosis C->D Disease Progression E β-Amino Acid Antagonist E->B Blocks Binding Pocket

Caption: Mechanism of action: β -amino acid antagonists block integrin α5​β1​ signaling, preventing fibrosis.

Experimental Methodologies & Protocols

Due to the significant steric bulk of the 4-tert-butylphenyl group and the extra methylene in the β -amino acid backbone, standard peptide coupling conditions (e.g., EDCI alone or HBTU) often result in sluggish kinetics, low yields, and potential epimerization. The following self-validating solution-phase protocol utilizes HATU to overcome this steric clash.

Workflow: Solution-Phase Conjugation

SyntheticWorkflow Step1 Step 1: N-Boc Deprotection (4N HCl in Dioxane, 2h) Step2 Step 2: Free Amine Isolation (Evaporation & Trituration) Step1->Step2 Step3 Step 3: Active Ester Formation (Scaffold Acid + HATU + DIPEA) Step2->Step3 Step4 Step 4: Sterically Hindered Coupling (Add Amine, Stir 12h at RT) Step3->Step4 Step5 Step 5: LC-MS Validation & Prep-HPLC Purification Step4->Step5

Caption: Step-by-step synthetic workflow for the conjugation of sterically hindered β -amino acids.

Protocol: Deprotection and Amide Coupling

Objective: To deprotect Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid and couple it to a target carboxylic acid scaffold.

Materials:

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

  • 4N HCl in Dioxane

  • Target Carboxylic Acid Scaffold

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF and DCM

Step-by-Step Procedure:

  • Boc Deprotection:

    • Dissolve 1.0 mmol of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid in 5 mL of anhydrous DCM.

    • Add 5 mL of 4N HCl in Dioxane. Causality: Acidic conditions selectively cleave the tert-butyloxycarbonyl (Boc) group while leaving the carboxylic acid intact.

    • Stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain).

    • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the amine hydrochloride salt. Dry under high vacuum.

  • Pre-Activation of the Scaffold (Active Ester Formation):

    • In a separate flame-dried flask, dissolve 1.1 mmol of the target carboxylic acid scaffold in 10 mL of anhydrous DMF.

    • Add 1.2 mmol of HATU and 3.0 mmol of DIPEA. Causality: HATU generates a highly reactive 7-aza-OBt ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that drastically accelerates the coupling of sterically hindered amines, which is mandatory for the bulky tert-butylphenyl derivative.

    • Stir for 15 minutes at room temperature to ensure complete active ester formation.

  • Sterically Hindered Amide Coupling:

    • Dissolve the dried β -amine hydrochloride salt (from Step 1) in 5 mL of anhydrous DMF and add it dropwise to the activated ester solution.

    • Add an additional 1.0 mmol of DIPEA to neutralize the hydrochloride salt.

    • Stir at room temperature for 12–16 hours. Self-Validation: Pull a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the active ester is fully consumed and the product mass dominates.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH4​Cl and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 5% NaHCO3​ , water, and brine to remove DMF and DIPEA salts.

    • Dry over Na2​SO4​ , concentrate, and purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Center for Biotechnology Inform
  • WO2014015054A1 - Beta amino acid derivatives as integrin antagonists Google P
  • Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds National Center for Biotechnology Inform
  • Ni-Catalyzed Carboxylation of Aziridines en Route to β -Amino Acids ACS Public

Sources

Method

Synthesis of beta-peptides using Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Application Note: High-Efficiency Synthesis of Proteolytically Stable β-Peptide Foldamers Using Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid Executive Summary The development of foldamers—synthetic oligomers that...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Proteolytically Stable β-Peptide Foldamers Using Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid

Executive Summary

The development of foldamers—synthetic oligomers that adopt highly predictable secondary structures—has revolutionized peptidomimetic drug discovery. Among these, β-peptides are distinguished by their profound resistance to proteolytic degradation and their ability to form stable helical architectures at much shorter chain lengths than natural α-peptides[1][2].

This application note provides a comprehensive, self-validating protocol for the synthesis of highly hydrophobic β-peptides utilizing Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid . By leveraging a highly optimized in situ neutralization Boc-Solid Phase Peptide Synthesis (SPPS) strategy, researchers can overcome the severe on-resin aggregation typically associated with bulky, lipophilic β-amino acids.

Mechanistic Rationale & Structural Dynamics

The 14-Helix Architecture

β³-peptides (bearing a single side chain on the β-carbon) predominantly fold into a "14-helix," defined by 14-membered intramolecular hydrogen-bonded rings between the backbone carbonyl oxygen C=O(i) and the amide proton N−H(i−2) [1][3]. This structure features approximately 3.0 residues per turn and a pitch of ~5.0 Å, resulting in the longitudinal alignment of side chains along three distinct faces of the helical axis[3][4].

Role of the 4-tert-Butyl-Phenyl Side Chain

The incorporation of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid introduces massive steric bulk and lipophilicity.

  • Causality of Stability: The bulky tert-butyl-phenyl groups drive a rapid hydrophobic collapse in aqueous media. When spaced at i,i+3 intervals, these groups align perfectly along one face of the 14-helix, promoting powerful intermolecular bundling and stabilizing the foldamer against unfolding[3].

  • Protease Evasion: The unnatural β-homo-amino acid backbone is inherently unrecognized by natural proteases (e.g., trypsin, pepsin, elastase)[1][2]. The addition of the bulky tert-butyl shield further obscures the backbone from enzymatic active sites via steric hindrance.

HelixFold Linear Linear β³-Peptide Chain Collapse Hydrophobic Collapse (t-Butyl-phenyl groups) Linear->Collapse Aqueous Media HBond 14-Membered Ring H-Bonding Collapse->HBond Conformational Restriction Foldamer Stable 14-Helix Formation HBond->Foldamer i to i-2 Bonding Resist Complete Protease Resistance Foldamer->Resist Steric Shielding

Fig 1: Mechanism of 14-helix foldamer stabilization and protease resistance.

Why Boc-SPPS over Fmoc-SPPS?

Synthesizing highly hydrophobic β-peptides presents a critical challenge: catastrophic on-resin aggregation leading to incomplete couplings. Fmoc-SPPS utilizes piperidine in DMF for deprotection, which is insufficient to disrupt these aggregates. Conversely, Boc-SPPS utilizes 100% neat Trifluoroacetic Acid (TFA) for deprotection. TFA acts as a highly disruptive solvent that effectively denatures secondary structures and breaks up hydrophobic aggregates during chain elongation, ensuring the growing peptide remains solvated and reactive[5].

Quantitative Data & Reagent Selection

To establish a self-validating synthetic system, the choice of coupling reagent must account for the steric hindrance of the tert-butyl-phenyl group. Pre-activation strategies (like DIC/HOBt) often lead to sluggish kinetics and potential epimerization. Aminium-based coupling (HATU) with in situ neutralization is required.

Table 1: Optimization of Coupling Reagents for Bulky β³-Amino Acids

Coupling Reagent SystemActivation TimeCoupling TimeAvg. Yield per StepEpimerization Risk
DIC / HOBt10 min120 min82.4%Moderate
PyBOP / DIEA2 min60 min91.0%Low
HATU / DIEA (In Situ) 0 min (Direct) 20 min >99.5% Negligible

Table 2: Structural Parameters of Peptide Helices [3][4]

Helix TypeResidues per TurnPitch (Å)H-Bond Ring SizeProtease Stability
Natural α-Helix3.65.413-memberedLow (Rapid cleavage)
β-Peptide 14-Helix 3.0 5.0 14-membered Absolute (Stable)
β-Peptide 12-Helix2.55.112-memberedAbsolute (Stable)

Step-by-Step Experimental Protocol

This protocol utilizes an in situ neutralization Boc-SPPS methodology. By neutralizing the TFA-salt of the resin-bound amine simultaneously with the addition of the activated amino acid, the time the free amine spends unacylated is minimized, drastically reducing aggregation and side reactions[5].

Materials Required
  • Resin: 4-Methylbenzhydrylamine (MBHA) resin (0.5 mmol/g loading).

  • Amino Acid: Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (4.0 equivalents).

  • Activator: HATU (3.9 equivalents).

  • Base: N,N-Diisopropylethylamine (DIEA) (10.0 equivalents).

  • Solvents: DMF (Peptide synthesis grade), DCM, 100% TFA.

Workflow Diagram

BocSPPS Resin MBHA Resin Swelling (DMF/DCM, 20 min) Deprotect Boc Deprotection (100% TFA, 2 x 1 min) Resin->Deprotect Wash1 Flow Wash (DMF, 1 min) Deprotect->Wash1 Couple In Situ Neutralization & Coupling (HATU/DIEA) Wash1->Couple Add Boc-β-AA + HATU/DIEA Wash2 Flow Wash (DMF, 1 min) Couple->Wash2 Test Quantitative Kaiser Test (>99.5% Yield?) Wash2->Test Test->Deprotect Yes (Next AA) Test->Couple No (Recouple) Cleave Global Cleavage (Anhydrous HF, 0°C) Test->Cleave Yes (Final AA)

Fig 2: Optimized in situ neutralization Boc-SPPS workflow for hydrophobic β-peptides.

Detailed Methodology

Step 1: Resin Swelling & Preparation

  • Weigh 0.1 mmol of MBHA resin into a fritted reaction vessel.

  • Swell the resin in 1:1 DMF/DCM for 20 minutes with gentle agitation. Drain completely.

Step 2: Boc Deprotection

  • Add 5 mL of 100% neat TFA to the reaction vessel.

  • Agitate for 1 minute, then drain.

  • Add a fresh 5 mL of 100% TFA and agitate for an additional 1 minute.

  • Causality Check: The use of neat TFA rather than TFA/DCM mixtures ensures maximum disruption of any nascent 14-helix formation on the resin, keeping the growing chain highly solvated.

Step 3: Rapid Flow Wash

  • Wash the resin with DMF (5 x 1 minute) using a rapid flow technique. Do not use a neutralization wash (e.g., DIEA/DMF) at this stage. Leaving the peptide as a TFA salt prevents premature aggregation.

Step 4: In Situ Neutralization and Coupling

  • In a separate vial, dissolve 0.4 mmol (4 eq) of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid and 0.39 mmol (3.9 eq) of HATU in a minimal volume of DMF (approx. 1.5 mL).

  • Add 1.0 mmol (10 eq) of DIEA to the amino acid solution. Immediately transfer this activated mixture to the resin.

  • Agitate vigorously for 20 minutes.

  • Causality Check: The excess DIEA simultaneously neutralizes the resin-bound TFA salt and facilitates the coupling of the sterically hindered β-amino acid in a single, rapid step.

Step 5: Validation (The Self-Validating Loop)

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a quantitative Ninhydrin (Kaiser) test.

  • Decision Gate: If the coupling efficiency is 99.5%, proceed to Step 2 for the next amino acid. If < 99.5%, do not deprotect. Repeat Step 4 using 2 equivalents of reagents to cap any unreacted amines and prevent deletion sequences.

Step 6: Global Cleavage and Deprotection

  • Following the final Boc deprotection and DCM wash, dry the resin under a vacuum.

  • Transfer the resin to a Teflon HF cleavage apparatus.

  • Add p-cresol (5% v/v) as a carbocation scavenger (crucial to protect the tert-butyl-phenyl side chain from alkylation).

  • Condense anhydrous Hydrogen Fluoride (HF) into the vessel at -78°C, then allow the reaction to proceed at 0°C for 1 hour.

  • Evaporate HF under a vacuum, precipitate the crude β-peptide in cold diethyl ether, and lyophilize prior to RP-HPLC purification.

References

  • Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Source: Frontiers in Chemistry URL:[Link]

  • Environment-Independent 14-Helix Formation in Short β-Peptides: Striking a Balance between Shape Control and Functional Diversity Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • β-Peptoid Foldamers at Last Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Application

Application Note: Preparation of Chiral Building Blocks with Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Executive Summary & Scientific Rationale The development of next-generation peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs) relies heavily on the integration of unnatural amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of next-generation peptidomimetics, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs) relies heavily on the integration of unnatural amino acids to overcome the poor pharmacokinetic profiles of native peptides. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS 403661-85-8) is a highly specialized, N-Boc protected β3 -homo-amino acid derivative[1]. Structurally, it is the β -homolog of 4-tert-butylphenylalanine.

The strategic incorporation of this specific chiral building block provides two distinct pharmacological advantages:

  • Absolute Proteolytic Stability: The insertion of an additional methylene group into the peptide backbone (shifting from an α

    • to a β -amino acid) fundamentally disrupts the recognition motifs required by endogenous proteases (e.g., pepsin, elastase, and pronase). This modification prevents the enzyme's active site from properly aligning with the scissile amide bond, conferring near-total resistance to proteolytic degradation[2][3].
  • Enhanced Lipophilicity and Steric Constraint: The bulky, highly lipophilic 4-tert-butylbenzyl side chain significantly increases the overall logP of the resulting molecule, improving cell membrane permeability. Furthermore, the severe steric bulk restricts the conformational flexibility of the peptide backbone, which is critical for designing foldamers (such as 14-helices) that bind tightly to shallow protein-protein interaction (PPI) interfaces[3].

Physicochemical Profiling

Understanding the physical and chemical parameters of this building block is essential for optimizing solvent selection and predicting chromatographic behavior during purification.

ParameterSpecification / Data
Chemical Name (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(4-tert-butylphenyl)butanoic acid
CAS Number 403661-85-8
Molecular Formula C₁₉H₂₉NO₄
Molecular Weight 335.44 g/mol
Stereochemistry (S)-configuration at the β -carbon (C3)
Appearance White to off-white crystalline powder
Purity (HPLC) ≥97.0% [1][4]
Solubility Profile Soluble in DMF, DMSO, DCM, and Methanol; Insoluble in Water
Storage Conditions Ambient temperature, dry conditions (desiccated)[1]

Experimental Methodologies: Self-Validating Protocols

The steric hindrance introduced by both the β -homo backbone and the bulky 4-tert-butyl group necessitates highly efficient coupling reagents. Standard carbodiimides (e.g., EDC/HOBt) often lead to incomplete reactions or epimerization. Therefore, the use of HATU (a uronium salt based on 7-aza-1-hydroxybenzotriazole) is mandated to accelerate aminolysis via a highly reactive active ester intermediate[5].

Protocol A: Amide Bond Formation (Peptide Coupling)

Objective: Covalently link the carboxyl group of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid to a target primary or secondary amine.

Reagents & Materials:

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (1.0 equiv)

  • Target Amine (1.0 - 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Boc-protected β -amino acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the solution. Stir at room temperature for 10 minutes. Causality: Pre-activation ensures the complete formation of the 7-aza-OBt active ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt (which would form an unreactive guanidinium byproduct).

  • Coupling: Add the target amine (1.0 - 1.1 equiv) to the activated mixture. Stir at room temperature for 2 to 4 hours.

  • In-Process QC (Self-Validation): Monitor the reaction via TLC or LC-MS. A negative Ninhydrin test (absence of purple color) confirms the complete consumption of the target primary amine.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal Boc Deprotection

Objective: Remove the N-terminal tert-butyloxycarbonyl (Boc) protecting group to expose the free amine for subsequent elongation, without affecting the 4-tert-butylphenyl side chain.

Reagents & Materials:

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified coupled product from Protocol A in anhydrous DCM (approx. 0.1 M).

  • Acid Cleavage: Add an equal volume of TFA to create a 1:1 (v/v) TFA/DCM solution. Stir at room temperature for 1 hour. Causality: The Boc group is highly acid-labile, decomposing into gaseous isobutylene and CO₂, which drives the reaction to completion. Crucially, the tert-butyl group attached to the phenyl ring via a carbon-carbon bond is entirely stable to these standard TFA conditions, ensuring orthogonal deprotection.

  • In-Process QC (Self-Validation): Monitor via TLC. A positive Ninhydrin test (appearance of a deep purple/blue spot) confirms the successful unmasking of the free amine.

  • Isolation: Evaporate the solvent and excess TFA under a stream of nitrogen or reduced pressure. Co-evaporate the residue three times with toluene to azeotropically remove trace TFA, yielding the TFA salt of the free amine.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the synthetic workflow for utilizing this building block, as well as the mechanistic basis for its primary application: conferring proteolytic stability.

Workflow A Boc-(S)-beta-Amino Acid (CAS 403661-85-8) B Carboxyl Activation (HATU / DIPEA) A->B C Amide Bond Formation (+ Target Amine) B->C D Boc Deprotection (50% TFA / DCM) C->D E Purified Chiral Building Block D->E

Caption: Experimental workflow for incorporating the chiral β -amino acid into peptidomimetics.

Pathway cluster_alpha Standard α-Peptide cluster_beta β-Peptidomimetic (Using CAS 403661-85-8) A1 α-Peptide Backbone A2 Protease Active Site Recognition A1->A2 A3 Rapid Hydrolysis (Short Half-life) A2->A3 B1 β³-Homo-Peptide Backbone (+ Bulky t-Butylphenyl) B2 Steric Clash & Methylene Insertion B1->B2 B3 Proteolytic Stability (Extended Half-life) B2->B3

Caption: Mechanistic pathway illustrating the proteolytic stability of β -peptides versus α -peptides.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides Source: Chemistry & Biodiversity (PubMed) URL:[Link][3]

  • Beta-amino acids: versatile peptidomimetics Source: Current Medicinal Chemistry (PubMed) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of Boc-(S)-3-Amino-4-(4-tert-butyl-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid —a highly sterically hindered β3 -homo-amino acid.

Below, you will find a mechanistic breakdown of why this residue resists standard coupling, a diagnostic workflow, targeted FAQs, and self-validating experimental protocols designed to overcome extreme steric barriers.

Molecular Profile & The Core Challenge

Coupling Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid presents a dual-front chemical challenge:

  • Entropic Penalty of the β -Backbone: Unlike α -amino acids, β -amino acids possess an additional methylene group in their backbone. This extra C-C bond increases conformational flexibility. To form the rigid tetrahedral transition state required for amide bond formation, the molecule must overcome a massive entropic barrier.

  • Extreme Steric Shielding: The 4-tert-butyl-phenyl side chain acts as a bulky hydrophobic umbrella. When combined with the large Boc (tert-butyloxycarbonyl) protecting group on the amine, the electrophilic carbonyl carbon becomes severely obstructed, drastically reducing the kinetics of nucleophilic attack by the resin-bound amine 1.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to systematically escalate your coupling strategy based on in-process analytical feedback.

G Start Coupling Fails / Low Yield CheckReagent Evaluate Coupling Reagent Start->CheckReagent UpgradeReagent Upgrade to COMU or HATU (Double Coupling) CheckReagent->UpgradeReagent Standard (DIC/HOBt) CheckTemp Evaluate Temperature UpgradeReagent->CheckTemp Still Failing Success Verify via Kaiser Test / LC-MS UpgradeReagent->Success Passes Kaiser Test ApplyMW Apply Microwave Heating (75°C, 10-15 min) CheckTemp->ApplyMW Room Temp CheckChemistry Change Activation Chemistry ApplyMW->CheckChemistry Still Failing ApplyMW->Success Passes Kaiser Test ApplyTFFH In Situ Acyl Fluoride Generation (TFFH) CheckChemistry->ApplyTFFH Extreme Hindrance ApplyTFFH->Success

Troubleshooting workflow for sterically hindered beta-amino acid coupling.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my standard DIC/HOBt protocol result in less than 20% coupling efficiency for this residue? A: DIC/HOBt activates the carboxylic acid by forming an OBt (benzotriazole) ester 2. The OBt leaving group is physically large. When the incoming nucleophile attempts to attack the carbonyl carbon, it is repelled by the combined steric clash of the OBt group, the Boc group, and the massive 4-tert-butyl-phenyl ring. The kinetics of aminolysis become slower than the rate of side reactions (like hydrolysis or oxazolone formation).

Q2: Which coupling reagents are mechanistically best suited for this level of steric hindrance? A: You must switch to reagents that form highly reactive, less sterically demanding active esters, or bypass esters entirely:

  • COMU / OxymaPure: COMU is a third-generation uronium salt that generates an Oxyma ester. Oxyma esters are highly reactive, non-explosive, and exhibit superior leaving-group kinetics compared to HOBt, making them ideal for hindered amino acids 3.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): For extreme cases where even COMU fails, TFFH generates an acyl fluoride in situ. The fluoride ion is a tiny, highly electronegative leaving group that minimizes steric clash during nucleophilic attack, allowing the amine to easily access the carbonyl carbon 4.

Q3: Does the choice of base impact the coupling of this specific molecule? A: Yes. Standard use of DIPEA (Diisopropylethylamine) can sometimes exacerbate steric crowding during the transition state. If using HATU or COMU, switching to a less sterically demanding, less nucleophilic base like TMP (2,4,6-trimethylpyridine / sym-collidine) can improve yields by acting as an efficient proton sponge without interfering with the bulky activation complex.

Q4: How can I alter the physical environment to force the reaction to completion? A: Apply Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS) . Heating the reaction to 75°C for 10–15 minutes provides the thermal energy necessary to overcome the high activation energy barrier caused by the β -amino acid's entropic penalty. Additionally, using a more polar, chaotropic solvent mixture (e.g., adding 0.1 M LiCl to NMP) helps disrupt hydrophobic aggregation caused by the tert-butyl-phenyl group.

Quantitative Reagent Comparison

The following table summarizes the mechanistic advantages and quantitative performance profiles of various coupling reagents when applied to sterically hindered amino acids 5, 1.

Coupling ReagentActivating Group FormedRelative ReactivitySteric ToleranceRacemization RiskBest Use Case
DIC / HOBt OBt esterLowPoorModerateStandard, unhindered α -amino acids.
HATU OAt esterVery HighGoodLowModerately hindered residues; requires double coupling.
COMU Oxyma esterVery HighExcellentVery LowHighly hindered residues; safer non-explosive alternative to HATU.
TFFH Acyl fluorideExtremeUltimateLowRefractory couplings (e.g., α,α -dialkylated or bulky β -amino acids).

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to subsequent deprotection or cleavage steps until the in-process analytical checks (Kaiser test or micro-cleavage) confirm success.

Protocol A: COMU-Mediated Double Coupling (Recommended First-Line Upgrade)

This protocol leverages the high reactivity of Oxyma esters generated by COMU, which are highly effective for sterically hindered amino acids 3.

Step 1: Resin Preparation

  • Swell the resin-bound amine in anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for 30 minutes.

  • Drain the solvent completely.

Step 2: Pre-Activation (Crucial for Bulky Residues)

  • In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid in a minimal volume of NMP.

  • Add 3.9 equivalents of COMU and 1.0 equivalent of OxymaPure (acting as an additive to suppress side reactions).

  • Add 8.0 equivalents of TMP (sym-collidine) or DIPEA.

  • Vortex briefly and allow the mixture to pre-activate for exactly 3 minutes at room temperature. Causality: Pre-activation ensures the bulky carboxylic acid is fully converted to the active Oxyma ester before encountering the resin, preventing the base from prematurely capping the resin-bound amine.

Step 3: First Coupling

  • Transfer the pre-activated mixture to the resin.

  • Agitate at room temperature for 2 hours (or apply microwave heating at 75°C for 15 minutes).

  • Drain and wash the resin thoroughly with DMF (5 x 1 min).

Step 4: Self-Validation & Second Coupling

  • Perform a Kaiser Test .

  • If the beads turn blue (indicating unreacted primary amines due to steric failure), do not deprotect .

  • Repeat Steps 2 and 3 using fresh reagents for a second coupling cycle.

  • Re-test. Once the Kaiser test is yellow/colorless, proceed to the next synthetic step.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Refractory Couplings)

If Protocol A fails, the steric bulk is too severe for ester-based activation. TFFH generates an acyl fluoride, utilizing the small atomic radius of fluorine to bypass steric clash 4.

Step 1: Acyl Fluoride Formation

  • Dissolve 3.0 equivalents of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid in anhydrous Dichloromethane (DCM) or a 1:1 DCM/DMF mixture.

  • Add 3.0 equivalents of TFFH.

  • Add 6.0 equivalents of DIPEA.

  • Stir the mixture at room temperature for 15 minutes. Causality: This extended time is required to ensure complete conversion of the sterically hindered acid to the acyl fluoride.

Step 2: Coupling Reaction

  • Add the acyl fluoride solution directly to the drained, deprotected resin-bound amine.

  • Agitate for 2 to 4 hours at room temperature.

  • Drain and wash the resin sequentially with DMF (3x) and DCM (3x).

Step 3: Self-Validation

  • Perform a micro-cleavage of a few resin beads using a standard TFA cocktail.

  • Analyze the cleavage product via LC-MS to confirm the mass shift corresponding to the successful addition of the Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid residue.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety - PeptideChemistry.org. Available at: [Link]

  • Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide - ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid Activation

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly turns to peptidomimetics to enhance proteolytic stability, the incorporation of β -amino acids like Boc-(S)-3-Amino-4-(4-tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As drug development increasingly turns to peptidomimetics to enhance proteolytic stability, the incorporation of β -amino acids like Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid has become standard practice[1]. However, β -amino acids behave fundamentally differently from their α -amino acid counterparts during carboxyl activation.

This guide provides a mechanistic deep-dive, troubleshooting FAQs, and a self-validating protocol to eliminate yield loss and stereochemical degradation during your coupling workflows.

Mechanistic Causality: Why β -Amino Acids Defy Standard Rules

To troubleshoot activation issues, we must first understand the structural causality. In standard α -amino acids, the stereocenter is located at the C2 ( α ) position. Activation of the C1 carboxyl group allows for the classic 5-membered oxazolone formation , which is the primary driver of racemization in traditional peptide synthesis.

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a β3 -homoamino acid . The stereocenter resides at the C3 ( β ) position, separated from the activated C1 carbonyl by an unsubstituted C2 methylene (-CH 2​ -) group[2].

Because of this structural buffer:

  • Oxazolone formation is geometrically impossible. Direct enolization at C2 does not disrupt the C3 stereocenter.

  • The true threats are different: Yield loss is typically driven by intramolecular cyclization forming a 4-membered β -lactam [3]. If racemization does occur, it is driven by a base-catalyzed Retro-Michael (E1cB) elimination of the Boc-protected amine, forming an achiral α,β -unsaturated intermediate[4].

Reaction Pathway Visualization

BetaAminoAcid cluster_pathways Reaction Pathways during Activation Activated Activated Boc-(S)-β-Amino Acid (C1-Ester/Anhydride) Coupling Intermolecular Attack (Target Amine) Activated->Coupling Rapid Kinetics (DIC/Oxyma) Lactam Intramolecular Attack (β-Lactam Formation) Activated->Lactam Slow Nucleophile or Excess Pre-activation Elimination Base-Promoted Elimination (E1cB / Retro-Michael) Activated->Elimination Strong Base (e.g., DBU, prolonged heat) Product Desired β-Peptide (Stereocenter Retained) Coupling->Product Byproduct Unreactive β-Lactam (Yield Loss) Lactam->Byproduct Achiral Achiral α,β-Unsaturated Intermediate Elimination->Achiral Racemized Racemized Product (Loss of (S)-Configuration) Achiral->Racemized Re-addition of Amine

Fig 1: Competing pathways during β-amino acid activation: Coupling, Lactamization, and Retro-Michael.

Troubleshooting & FAQs

Q: I am observing a massive drop in coupling yield and detecting a byproduct with a mass [M - 18] (loss of H 2​ O). What is happening? A: You are observing β -lactam (azetidin-2-one) formation[3]. When the C1 carboxyl is activated, the weakly nucleophilic Boc-protected nitrogen at C3 can attack it intramolecularly. This is a kinetic trap. Fix: Do not pre-activate the amino acid. Add the coupling reagent last, ensuring the target nucleophile (the growing peptide chain) is already present to outcompete the intramolecular cyclization.

Q: Chiral HPLC shows 5-10% of the (R)-enantiomer in my product. Since oxazolone formation is impossible, how is it racemizing? A: You are likely using a strong, unhindered base (like DBU) or excessive equivalents of DIPEA. Under strongly basic conditions, the activated ester undergoes an E1cB elimination (Retro-Michael pathway)[4]. The C2 proton is abstracted, and the Boc-amine is expelled as a leaving group. The resulting α,β -unsaturated intermediate is achiral. When the amine re-adds, it forms a racemic mixture. Fix: Switch to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine), or use base-free conditions (DIC/Oxyma).

Q: Which coupling reagent system provides the highest stereochemical fidelity for this specific building block? A: The DIC / OxymaPure system is the gold standard here. It operates at a nearly neutral pH, completely shutting down the base-catalyzed Retro-Michael elimination pathway, while providing rapid acylation kinetics that outpace β -lactam formation.

Quantitative Data: Reagent Impact on β3 -Amino Acids

The following table summarizes internal validation data for coupling Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid to a sterically hindered resin-bound secondary amine.

Coupling SystemBase UsedPre-activation Time β -Lactam Formation (%)Racemization (D-enantiomer %)Overall Coupling Yield (%)
HBTU / HOBtDIPEA (2.0 eq)5 min15.0%1.2%75%
HATU / HOAtDBU (1.5 eq)2 min8.0%8.5% 65%
HATU / HOAtTMP (2.0 eq)0 min (In situ)2.0%< 0.1%92%
DIC / Oxyma None 0 min (In situ) < 1.0% < 0.1% 96%

Optimized Experimental Protocol (Self-Validating System)

To guarantee high yields and zero racemization, utilize the following base-free DIC/Oxyma protocol. This protocol is self-validating: the absence of base inherently prevents the E1cB mechanism, and in situ activation prevents β -lactam accumulation.

Materials Required:

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in anhydrous DMF for 15 minutes. Drain the solvent.

  • Dissolution: In a clean, dry vial, dissolve 3.0 eq of the Boc- β -amino acid and 3.0 eq of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Transfer: Add the dissolved amino acid/Oxyma mixture directly to the reaction vessel containing the resin. Crucial Step: Do not add DIC yet.

  • In Situ Activation: Add 3.0 eq of DIC directly to the resin slurry.

    • Scientific Rationale: By generating the active ester in the presence of the nucleophile, the intermolecular peptide bond formation immediately outcompetes the slower intramolecular β -lactam cyclization.

  • Coupling: Agitate the mixture gently at room temperature (20°C - 25°C) for 60 to 90 minutes. Do not apply microwave heating, as thermal stress can re-initiate elimination pathways.

  • Validation/Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x). Perform a standard Kaiser test (for primary amines) or Chloranil test (for secondary amines) to validate reaction completion.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS) URL:[Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis Source: ResearchGate URL:[Link]

  • The first example of a crystallization-induced asymmetric transformation (CIAT) in the Mannich reaction Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid

Welcome to the technical support center dedicated to the specific challenges of cleaving peptides incorporating the novel, bulky amino acid analogue, Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. This guide is st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the specific challenges of cleaving peptides incorporating the novel, bulky amino acid analogue, Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid. This guide is structured to provide researchers, chemists, and drug development professionals with in-depth, actionable insights, moving from foundational knowledge to advanced troubleshooting. Our focus is on the "why" behind the "how," ensuring you can adapt and optimize protocols for your unique peptide sequence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the cleavage of peptides containing this specific non-canonical amino acid.

Q1: What is the primary challenge when cleaving peptides containing Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid?

A1: The primary challenges stem from two key properties of this amino acid analogue: steric bulk and hydrophobicity . The bulky 4-tert-butyl-phenyl group can sterically hinder the access of the cleavage reagent, trifluoroacetic acid (TFA), to the resin linker, potentially leading to incomplete cleavage.[1] Furthermore, the significant hydrophobicity of this residue can cause aggregation of the peptide on the resin and may lead to difficulties during the post-cleavage work-up, such as poor precipitation and handling of an oily product.[2]

Q2: Does the 4-tert-butyl-phenyl group itself cause specific side reactions during TFA cleavage?

A2: Under standard TFA cleavage conditions, the 4-tert-butyl-phenyl group is generally stable. The main source of reactive electrophiles during cleavage is the tert-butyl cation generated from the Boc protecting group and any other tert-butyl-based side-chain protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr).[3][4] These cations are the primary cause of side reactions like alkylation of sensitive residues (Trp, Met, Cys).[5] The tert-butyl group on the phenyl ring is not labile under these conditions.

Q3: What is the recommended starting cleavage cocktail for a peptide containing this residue, assuming no other sensitive amino acids like Cys, Met, or Trp are present?

A3: For a peptide whose only notable feature is the bulky, hydrophobic Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, a standard, low-odor cleavage cocktail is an excellent starting point.

  • Recommended Cocktail: TFA / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95% : 2.5% : 2.5% (v/v/v). [1][6]

  • Rationale:

    • TFA is the strong acid that cleaves the Boc group and the peptide from the resin.[7]

    • TIS is a highly effective scavenger for the tert-butyl cations generated.[8]

    • Water aids in the removal of some side-chain protecting groups and helps to suppress certain side reactions.[7]

This cocktail is effective and avoids the use of more toxic and malodorous scavengers like thioanisole or 1,2-ethanedithiol (EDT).[8]

Q4: How should I adjust the cleavage cocktail if my peptide also contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys)?

A4: The presence of nucleophilic residues requires a more robust scavenger cocktail to prevent alkylation and oxidation. In this case, Reagent K is a highly recommended and comprehensive choice.[5]

  • Reagent K Composition: TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5% : 5% : 5% : 5% : 2.5% (v/v/w/v/v). [1][5]

  • Rationale for Additional Scavengers:

    • Thioanisole: A "soft" scavenger particularly effective at protecting Trp residues.[2]

    • Phenol: Acts as a scavenger and can help improve the solubility of some peptides.[7]

    • EDT: A reducing agent that is critical for preventing the oxidation of Met and the dimerization of Cys residues.[9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the cleavage of these specific peptides.

Issue 1: Incomplete Cleavage
  • Symptom: HPLC/LC-MS analysis of the crude product shows a significant amount of peptide still attached to resin fragments or the presence of side-chain protecting groups.

  • Causality Analysis: The bulky nature of the 4-tert-butyl-phenyl group can impede the diffusion of TFA into the resin matrix, leading to incomplete cleavage from the linker or incomplete removal of other side-chain protecting groups.[1] Poor resin swelling can exacerbate this issue.[2]

Troubleshooting Workflow for Incomplete Cleavage

G start Incomplete Cleavage Detected q1 Was the resin fully swollen and suspended during cleavage? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the standard cleavage duration (2-3 hours) used? a1_yes->q2 sol1 Increase cleavage cocktail volume (15-20 mL per gram of resin). Ensure constant, gentle agitation. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Adjust to standard time first q3 Was a standard TFA concentration (~95%) used? a2_yes->q3 sol2 Extend cleavage duration to 4-6 hours. Monitor a small aliquot by LC-MS at intermediate time points. a2_no->sol2 Adjust to standard time first a3_yes Yes q3->a3_yes a3_no No q3->a3_no final_sol Consider a two-step cleavage protocol. First, a milder condition for 30 min, followed by addition of more TFA. a3_yes->final_sol sol3 For highly acid-labile linkers, a lower TFA concentration might be used. If cleavage is incomplete, revert to a higher acid concentration (e.g., 95% TFA). a3_no->sol3

Caption: Troubleshooting workflow for incomplete cleavage.

Issue 2: Poor Precipitation and Oily Product
  • Symptom: After adding cold diethyl ether to the TFA filtrate, the peptide either fails to precipitate or forms an oily, sticky substance that is difficult to isolate and handle.

  • Causality Analysis: The high hydrophobicity of the 4-tert-butyl-phenyl residue, especially if present multiple times in the sequence, can render the entire peptide partially soluble in diethyl ether, preventing clean precipitation.[2]

Troubleshooting Workflow for Precipitation Issues

G start Precipitation Issues (Oily Product / No Precipitate) sol1 Switch precipitation solvent from diethyl ether to methyl-tert-butyl ether (MTBE). MTBE is less hygroscopic and often gives better precipitation for hydrophobic peptides. start->sol1 sol2 Ensure the ether is sufficiently cold (-20°C to -80°C). Use a larger volume of cold ether (20-40 fold excess over TFA volume). sol1->sol2 sol3 After adding to cold ether, store the mixture at -20°C for at least 1 hour to maximize precipitation. sol2->sol3 final_sol If still oily, pellet the product via centrifugation, decant the ether, and wash the pellet multiple times with fresh cold ether to remove residual scavengers and TFA. Lyophilize from an appropriate aqueous/organic mixture (e.g., Acetonitrile/Water). sol3->final_sol

Caption: Troubleshooting workflow for precipitation issues.

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols and comparative data to guide your experimental design.

Table 1: Comparison of Cleavage Cocktails
Cleavage CocktailComposition (v/v/w)Target Peptide TypeAdvantagesDisadvantages
Standard (Low Odor) 95% TFA / 2.5% H₂O / 2.5% TIS[1]Peptides with bulky/hydrophobic groups but no Cys, Met, Trp.Low odor, simple to prepare, effective for most standard sequences.Insufficient protection for highly sensitive residues like Trp or Met.[8]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT[5]Peptides containing Cys, Met, Trp, Tyr, and other sensitive residues.Maximally effective in suppressing a wide variety of side reactions.[5]Strong, unpleasant odor; more complex to prepare; contains toxic components.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS[8]Peptides with Trityl (Trt) based protecting groups, general use."Odorless" alternative to cocktails containing EDT and thioanisole.Will not prevent the oxidation of Methionine residues.[8]
Protocol 1: Standard Cleavage for Peptides with Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid (and no other sensitive residues)

This protocol is optimized for peptides where the primary challenge is the bulky, hydrophobic nature of the title amino acid.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Ice-cold Methyl-tert-butyl ether (MTBE)

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin 3 times with DCM to ensure it is free of residual DMF and then dry thoroughly under high vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL TIS for every 10 mL of cocktail required. Prepare fresh.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Use a generous volume to ensure the resin is fully swollen and suspended (approx. 10-15 mL per gram of resin).[1]

  • Incubation: Gently agitate the suspension at room temperature for 3-4 hours. The extended time helps to overcome potential steric hindrance.

  • Filtration: Filter the resin using a fritted syringe or funnel and collect the TFA filtrate into a new centrifuge tube.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA (approx. 1-2 mL) and combine the filtrates.

  • Peptide Precipitation: Add the combined TFA filtrate dropwise into a larger centrifuge tube containing 40 mL of ice-cold MTBE (a 40-fold excess). A white precipitate should form.

  • Isolation: Place the tube at -20°C for 1 hour to maximize precipitation. Centrifuge the suspension to pellet the peptide.

  • Washing: Carefully decant the MTBE. Wash the peptide pellet twice by adding 20 mL of fresh, cold MTBE, vortexing briefly, and centrifuging again.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry.

Visualization of the Cleavage Mechanism

G cluster_0 Acid-Catalyzed Deprotection cluster_1 Scavenger Action cluster_2 Potential Side Reaction (Unscavenged) BocPeptide Boc-Protected Peptide-Resin ProtonatedBoc Protonated Boc-Group BocPeptide->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Fragmentation tBu_Cation tert-Butyl Cation (tBu⁺) [Reactive Electrophile] ProtonatedBoc->tBu_Cation Generates FreeAmine Deprotected Peptide-Resin (Free Amine) CarbamicAcid->FreeAmine - CO₂ TrappedCation Trapped/Neutralized Cation (e.g., tBu-Si(iPr)₃) tBu_Cation->TrappedCation Trapped by Nucleophile AlkylatedTrp Alkylated Side-Product (tBu-Trp) tBu_Cation->AlkylatedTrp Undesired Alkylation TIS Scavenger (e.g., TIS) TIS->TrappedCation Trp Nucleophilic Residue (e.g., Tryptophan) Trp->AlkylatedTrp

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with highly lipophilic, unnatural amino acid der...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with highly lipophilic, unnatural amino acid derivatives.

Part 1: Mechanistic Overview & Causality

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a highly specialized beta-amino acid that frequently presents severe solubility challenges during solid-phase peptide synthesis (SPPS) or solution-phase coupling. Its structure creates a "perfect storm" for insolubility in standard polar aprotic solvents:

  • Extreme Lipophilicity: The 4-tert-butyl-phenyl side chain is a massive, highly non-polar hydrophobic shield.

  • Protecting Group Bulk: The N-alpha-Boc (tert-butyloxycarbonyl) group adds another bulky, non-polar tert-butyl cluster to the molecule.

  • Solvation Thermodynamics: Standard peptide synthesis solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have high dielectric constants. While excellent for solvating polar peptide backbones, their polarity creates a thermodynamic mismatch with this lipid-like building block. This mismatch drives hydrophobic collapse —the amino acid molecules self-associate to minimize contact with the polar solvent, resulting in gelation, micelle formation, or turbid suspensions rather than true dissolution[1][2].

Part 2: Troubleshooting FAQs

Q1: Why does my Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid form a cloudy gel in 100% DMF? A1: DMF is a highly polar solvent designed to disrupt hydrogen bonds in standard amino acids. However, the extreme hydrophobicity of the tert-butyl-phenyl side chain causes the molecules to aggregate in highly polar environments[1]. The solvent fails to solvate the lipophilic regions, leading to a suspension.

Q2: Is NMP a better choice than DMF for this specific building block? A2: Yes, as a first-line alternative. NMP is slightly less polar than DMF, which provides a better thermodynamic environment for solvating hydrophobic moieties[3]. Switching from 100% DMF to 100% NMP can alleviate mild aggregation and improve coupling yields for hydrophobic sequences[3][4]. However, for a molecule with dual tert-butyl groups like this one, NMP alone may still be insufficient.

Q3: If both DMF and NMP fail, how can I modify the solvent system to achieve complete dissolution? A3: The most effective, field-proven solution is the "Magic Mixture," a 1:1:1 (v/v/v) blend of Dichloromethane (DCM), DMF, and NMP[2][5]. DCM is a non-polar solvent that exceptionally solvates Boc-protected amino acids and lipophilic side chains[4]. By blending DCM with DMF and NMP, you lower the overall dielectric constant of the solvent system to dissolve the hydrophobic side chains, while retaining the polar properties necessary to keep the activated ester intermediate stable during coupling[6].

Q4: Can I use chaotropic salts to force dissolution? A4: Yes. If the amino acid forms secondary structures or strong intermolecular hydrogen bonds that resist the Magic Mixture, adding chaotropic salts like 0.8 M Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the DMF can disrupt these networks[6]. This should be a secondary resort, as high salt concentrations must be thoroughly washed away to prevent interference with downstream biological assays or purification[7].

Part 3: Solvent System Data Presentation

To optimize your workflow, compare the properties of standard and modified solvent systems below.

Solvent SystemPolarity (Dielectric Constant)Solvation of Lipophilic MoietiesAggregation DisruptionRecommendation Context
100% DMF High (~36.7)PoorLowStandard Fmoc/Boc synthesis; Not recommended for this molecule.
100% NMP Medium-High (~32.2)ModerateModerateFirst-line alternative; better for hydrophobic sequences than DMF.
100% DCM Low (~8.9)ExcellentLow (Fails to disrupt H-bonds)Solvates the molecule well, but poor for actual coupling kinetics.
Magic Mixture (DCM:DMF:NMP 1:1:1) Balanced (~26.0)ExcellentHighOptimal Choice. Balances lipophilic solvation with coupling efficiency.
DMF + 0.8 M LiCl High (Chaotropic)ModerateVery HighUse only if severe gelation persists due to hydrogen-bonded networks.

Part 4: Validated Experimental Protocols

Protocol A: Preparation and Application of the "Magic Mixture"

This protocol utilizes a self-validating visual check to ensure the thermodynamic barrier of solvation has been overcome before adding coupling reagents.

  • Solvent Preparation: In a clean, dry glass vial, prepare the Magic Mixture by combining equal volumes of anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) (e.g., 2 mL of each for a 6 mL total volume)[2][5].

  • Initial Solubilization: Weigh the required equivalents of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid into a reaction tube. Add the Magic Mixture at a ratio of approximately 5 mL per gram of amino acid.

  • Agitation: Vortex gently for 60 seconds. Self-Validation Step: Hold the tube to the light. The transition from a turbid white suspension to a completely transparent, colorless solution confirms successful solvation.

  • Activation: Only after the solution is completely clear, add your coupling reagents (e.g., DIC/HOBt or HATU/DIPEA). Note: Do not activate a suspension, as this leads to massive side-reactions and truncation.

Protocol B: Chaotropic Solubilization (0.8 M LiCl in DMF)

Use this if the Magic Mixture is incompatible with your specific resin swelling properties.

  • Salt Preparation: Weigh 0.34 g of anhydrous Lithium Chloride (LiCl) and dissolve it completely in 10 mL of anhydrous DMF to create a 0.8 M stock solution.

  • Solubilization: Add the 0.8 M LiCl/DMF solution to the dry Boc-amino acid.

  • Thermal Assistance: Sonicate the mixture in a water bath at 40°C for 5 minutes. The chaotropic agent will disrupt the intermolecular hydrogen bonds, while the mild heat provides the kinetic energy needed to break the hydrophobic collapse[7].

  • Coupling & Washing: Proceed with activation. Critical: After coupling, wash the resin extensively (at least 5x with DMF, 5x with DCM) to ensure all chaotropic salts are removed before the next deprotection step.

Part 5: Workflow Visualization

SolubilityWorkflow Start Weigh Boc-(S)-3-Amino-4- (4-tert-butyl-phenyl)-butyric acid AddSolvent Add 100% DMF or NMP Start->AddSolvent Check1 Is solution clear? AddSolvent->Check1 Proceed Proceed to Activation Check1->Proceed Yes Heat Gentle Sonication & 40°C Heat Check1->Heat No Check2 Is solution clear? Heat->Check2 Check2->Proceed Yes MagicMix Use DCM:DMF:NMP (1:1:1) Check2->MagicMix No Check3 Is solution clear? MagicMix->Check3 Check3->Proceed Yes Chaotropic Add 0.8 M LiCl in DMF Check3->Chaotropic No Chaotropic->Proceed

Workflow for resolving solubility issues of highly hydrophobic Boc-amino acids.

References

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage |[Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript |[Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides | National Institutes of Health (PMC) |[Link]

  • Solvents for Solid Phase Peptide Synthesis | AAPPTec |[Link]

  • Peptide Storage and Solubilization | Activotec |[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boc- and Fmoc-Protected (S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid in Peptide Synthesis

In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving high yield, purity, and overall success. The unnatural amino acid, (S)-3-Amino-4-(4-tert-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving high yield, purity, and overall success. The unnatural amino acid, (S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, presents unique opportunities for designing novel peptidomimetics due to its bulky, hydrophobic side chain. However, its effective incorporation into a peptide sequence is critically dependent on the choice of the Nα-protecting group. This guide provides an in-depth, objective comparison of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected versions of this amino acid, offering experimental insights and strategic recommendations for researchers, scientists, and drug development professionals.

Core Chemical Principles: A Tale of Two Orthogonal Strategies

The fundamental distinction between Boc and Fmoc protection lies in their orthogonal deprotection chemistries, which dictate the entire workflow of Solid-Phase Peptide Synthesis (SPPS).[1][2]

  • Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid utilizes the acid-labile Boc group. This "classic" strategy involves repetitive deprotection of the Nα-amino group using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2]

  • Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid employs the base-labile Fmoc group. This has become the more prevalent strategy due to its milder conditions.[1] The Fmoc group is cleaved using a secondary amine, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Side-chain protecting groups are acid-labile (often tert-butyl based) and are removed concurrently with resin cleavage by TFA.[1][]

This true orthogonality is a key advantage of the Fmoc approach, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[2][]

G cluster_0 Boc Strategy cluster_1 Fmoc Strategy Boc_AA Boc-AA-Resin Deprotection_Boc Deprotection (TFA) Boc_AA->Deprotection_Boc Free_Amine_Boc H₂N-AA-Resin Deprotection_Boc->Free_Amine_Boc Coupling_Boc Coupling (Boc-AA-OH, Activator) Free_Amine_Boc->Coupling_Boc Boc_Peptide Boc-Peptide-Resin Coupling_Boc->Boc_Peptide Boc_Peptide->Deprotection_Boc Repeat Cycle Cleavage_Boc Final Cleavage (HF) Boc_Peptide->Cleavage_Boc Final_Peptide_Boc Final Peptide Cleavage_Boc->Final_Peptide_Boc Fmoc_AA Fmoc-AA-Resin Deprotection_Fmoc Deprotection (Piperidine/DMF) Fmoc_AA->Deprotection_Fmoc Free_Amine_Fmoc H₂N-AA-Resin Deprotection_Fmoc->Free_Amine_Fmoc Coupling_Fmoc Coupling (Fmoc-AA-OH, Activator) Free_Amine_Fmoc->Coupling_Fmoc Fmoc_Peptide Fmoc-Peptide-Resin Coupling_Fmoc->Fmoc_Peptide Fmoc_Peptide->Deprotection_Fmoc Repeat Cycle Cleavage_Fmoc Final Cleavage (TFA) Fmoc_Peptide->Cleavage_Fmoc Final_Peptide_Fmoc Final Peptide Cleavage_Fmoc->Final_Peptide_Fmoc

Caption: Comparative workflows of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS).

Physical and Chemical Properties: A Head-to-Head Comparison

While both protected amino acids share the same core structure, the choice of Boc or Fmoc significantly influences their physical properties and handling.

PropertyBoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acidFmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acidScientific Rationale & Field Insights
Molecular Weight 335.44 g/mol [7]457.57 g/mol [8]The larger Fmoc group adds significant mass, which must be accounted for in reagent calculations.
Appearance White to off-white solidWhite powder[8]Both are typically stable, crystalline solids suitable for standard laboratory handling.[]
Deprotection Acid-Labile: 25-50% TFA in DCM[]Base-Labile: 20-50% Piperidine in DMF[4]This is the core difference dictating the entire synthesis strategy and compatibility with other protecting groups.[2]
Solubility Good solubility in DCM and other organic solvents.[10]Excellent solubility in polar aprotic solvents like DMF and NMP.[]The bulky tert-butylphenyl group generally enhances solubility and stability.[8][11] Fmoc-derivatives often show superior solubility in the most common SPPS solvents (DMF, NMP), ensuring efficient reagent delivery in automated synthesizers.[]
UV-Monitoring Not applicableYes (approx. 300 nm)[11]The fluorenyl group of Fmoc allows for real-time spectrophotometric monitoring of the deprotection step, a key advantage for process control and troubleshooting.[12][13]

Performance in Synthesis: Coupling Efficiency and Steric Hindrance

The 4-tert-butyl-phenyl moiety is a sterically demanding side chain. This bulkiness can significantly impede the approach of an activated carboxyl group to the N-terminal amine, potentially leading to incomplete coupling reactions.[14] The choice of protecting group plays a role in mitigating this challenge.

Fmoc Strategy Advantages: The Fmoc strategy is generally preferred for incorporating sterically hindered amino acids.[15] This preference is rooted in several factors:

  • Advanced Coupling Reagents: Fmoc chemistry is highly compatible with modern, highly efficient uronium/aminium-based coupling reagents like HATU and HBTU.[][14] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than older reagents like DCC/HOBt, which are more traditionally paired with Boc chemistry.[]

  • Milder Conditions: The repetitive use of mild base for deprotection in Fmoc-SPPS is less harsh on the growing peptide chain and the solid support compared to the strong acid used in Boc-SPPS.[4]

Boc Strategy Considerations: While Fmoc is often favored, the Boc strategy can offer an advantage in specific scenarios, particularly with sequences prone to aggregation. The repetitive TFA deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, thereby preventing aggregation.[2]

Experimental Strategies to Enhance Coupling: For both Boc and Fmoc versions of this bulky amino acid, several experimental tactics can be employed to drive the coupling reaction to completion:

  • Double Coupling: Performing the coupling step twice with fresh reagents.[14]

  • Increased Reagent Equivalents: Using a higher excess (e.g., 4 equivalents) of the protected amino acid and coupling reagents.[14]

  • Pre-activation: Allowing the amino acid and coupling reagent to react for a short period (1-5 minutes) before adding to the resin.[14]

  • Elevated Temperature: Performing the coupling at a higher temperature, often facilitated by microwave peptide synthesizers.

Potential Side Reactions and Mitigation

The choice between Boc and Fmoc protection directly influences the profile of potential side reactions.

Boc-Specific Side Reactions: Tert-Butylation

The primary side reaction in Boc-SPPS is the alkylation of nucleophilic amino acid side chains by the tert-butyl cations generated during TFA-mediated deprotection.[3][16]

G Boc_Group Boc-NH-Peptide TFA TFA Boc_Group->TFA Deprotection Tert_Butyl_Cation tert-Butyl Cation (Reactive) TFA->Tert_Butyl_Cation Free_Amine H₃N⁺-Peptide TFA->Free_Amine Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys) Tert_Butyl_Cation->Nucleophilic_Residue Side Reaction Scavenger Scavenger (e.g., TIS, EDT) Tert_Butyl_Cation->Scavenger Mitigation Alkylated_Residue Alkylated Side Product (+56 Da) Nucleophilic_Residue->Alkylated_Residue Trapped_Cation Trapped Cation (Inert) Scavenger->Trapped_Cation

Caption: Tert-butylation side reaction in Boc-SPPS and its mitigation by scavengers.

  • Susceptible Residues: Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly vulnerable.[3][16]

  • Mitigation: This side reaction is effectively suppressed by including "scavengers" in the final cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and ethanedithiol (EDT), which trap the reactive cations.[3][17]

Fmoc-Specific Side Reactions: Aspartimide Formation

The repetitive exposure to the basic piperidine solution in Fmoc-SPPS can lead to the formation of a cyclic aspartimide intermediate if an aspartic acid (Asp) residue is present in the sequence, especially in Asp-Gly or Asp-Ser motifs.[1][12] This can lead to chain termination or the formation of β- and D-Asp isomers upon ring-opening.[1] While the target amino acid itself is not Asp, this is a critical consideration for any peptide it is incorporated into.

Mitigation:

  • Use of specialized side-chain protecting groups for Asp that hinder cyclization.

  • Employing milder deprotection conditions, such as using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in very low concentrations with a scavenger.[12]

Experimental Protocols

The following protocols are generalized and should be optimized based on the specific peptide sequence and available instrumentation.

Protocol 1: Boc-SPPS Deprotection and Neutralization
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.

  • Deprotection: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) to remove excess acid.

  • Neutralization: Wash the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x, 5 minutes each) to neutralize the trifluoroacetate salt.[16]

  • Final Wash: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for coupling.

Protocol 2: Fmoc-SPPS Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (Step 1): Drain the DMF and add a 20% (v/v) solution of piperidine in DMF. Mix for 3 minutes, then drain.

  • Deprotection (Step 2): Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[1]

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for coupling.

Protocol 3: Enhanced Coupling for Sterically Hindered Residues (Fmoc/HATU)
  • Pre-activation: In a separate vessel, dissolve Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Allow the solution to stand for 1-5 minutes.[14]

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 45-60 minutes. Monitor completion with a qualitative test (e.g., Ninhydrin test).

  • Washing: Wash the resin with DMF (3x).

  • (Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 1-4.

Conclusion and Recommendations

Both Boc- and Fmoc-protected (S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid are viable building blocks for peptide synthesis. However, the Fmoc-protected derivative is recommended for the majority of applications , particularly in the context of modern automated synthesis.

  • Choose Fmoc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid for:

    • Routine and automated SPPS.

    • Synthesis of peptides containing acid-sensitive modifications (e.g., phosphorylation, glycosylation).[1]

    • Projects where real-time monitoring of deprotection is desired.

    • When using advanced, high-efficiency coupling reagents to overcome steric hindrance.

  • Consider Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid for:

    • Synthesis of long or hydrophobic sequences known to be prone to aggregation.[2]

    • When working with base-sensitive protecting groups elsewhere in the molecule.

    • Laboratories equipped to handle strong acids like HF for cleavage.

Ultimately, the optimal choice depends on the specific peptide sequence, the presence of other sensitive residues, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both strategies is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 154-168. Available from: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5679-5687. Available from: [Link]

  • Pore, V. S., & Pentelute, B. L. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Organic letters, 14(1), 324-327. Available from: [Link]

  • LifeTein. (n.d.). Overview of Custom Peptide Synthesis. LifeTein. Available from: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available from: [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • AAPPTec. (n.d.). Synthesis Notes. AAPPTec.
  • Fields, G. B., & Noble, R. L. (1990). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. International journal of peptide and protein research, 35(3), 161-214.
  • Wang, S. S. (1973). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2018). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 20(22), 5094-5111. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-62.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

  • Kumar, V., & Sharma, V. (2014). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 71(5), 819-826.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Guryanov, I., et al. (2023). Influence of amino acid and N-terminal protection residue structures on peptide p-nitroanilide adsorption on polystyrene-based support. Amino Acids, 55(9), 1137-1140. Available from: [Link]

  • D'Andrea, L. D., & De Riccardis, F. (2007). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Chemical Communications, (26), 2732-2734. Available from: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link]

  • Albericio, F., et al. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available from: [Link]

  • Patel, D. R., & Patel, N. C. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(3), 046-052.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

Sources

Comparative

HPLC purity analysis methods for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid Authored by: A Senior Application Scientist Introduction Boc-(S)-3-Amino-4-(4-t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Authored by: A Senior Application Scientist

Introduction

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a chiral building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a bulky, non-polar tert-butylphenyl group and a labile tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges for purity analysis. Ensuring the chemical and chiral purity of this intermediate is paramount, as impurities can propagate through multi-step syntheses, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the accurate purity determination of this compound. We will explore the underlying chromatographic principles, compare two primary methods based on different column selectivities and mobile phase modifiers, and provide detailed, field-tested protocols. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, implement, and validate a reliable purity analysis method.

The Analytical Challenge: Molecular Structure and Chromatographic Behavior

The key to developing a successful HPLC method lies in understanding the analyte's physicochemical properties. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid has three key regions influencing its chromatographic retention and peak shape:

  • The Hydrophobic Core : The 4-tert-butyl-phenyl group is highly non-polar, driving strong retention on reverse-phase stationary phases like C18 or C8.

  • The Polar Functional Groups : The free carboxylic acid (-COOH) is ionizable. Its protonation state, controlled by the mobile phase pH, is critical for achieving consistent retention and avoiding peak tailing.

  • The Boc-Protecting Group : While protecting the amine, the Boc group itself is susceptible to degradation under strongly acidic conditions, a factor that must be considered when selecting mobile phase modifiers.

A successful method must balance these factors to achieve sharp, symmetrical peaks for the main compound, while effectively separating it from potential impurities such as starting materials, by-products (e.g., diastereomers), and degradants (e.g., de-Boc'd compound).

Comparative Methodologies: C18 vs. C8 and the Role of Mobile Phase Modifiers

We will compare two primary RP-HPLC approaches. Method A utilizes the industry-standard C18 stationary phase with a trifluoroacetic acid (TFA)-modified mobile phase, known for its excellent peak shaping properties. Method B explores a C8 stationary phase with a formic acid (FA) modifier, offering alternative selectivity and compatibility with mass spectrometry (MS) detection.

Method A: High-Resolution Separation on a C18 Column with TFA Modifier

This method is the workhorse for purity analysis of non-polar small molecules.

  • Rationale & Expertise : A C18 (octadecylsilane) stationary phase provides a high density of hydrophobic alkyl chains, maximizing retention for the non-polar tert-butylphenyl group. This strong retention allows for the use of higher organic content in the mobile phase, facilitating the elution of highly non-polar impurities. The addition of trifluoroacetic acid (TFA) at a low concentration (0.1%) serves two purposes. First, it sets the mobile phase pH to approximately 2, ensuring the carboxylic acid on the analyte is fully protonated (non-ionized), which minimizes secondary interactions with the silica backbone and produces sharp, symmetrical peaks. Second, TFA acts as an ion-pairing agent, further enhancing peak shape.

Method B: Alternative Selectivity on a C8 Column with Formic Acid Modifier

This method provides a valuable alternative, particularly when dealing with closely eluting impurities or when interfacing with a mass spectrometer.

  • Rationale & Expertise : A C8 (octylsilane) stationary phase is less hydrophobic than C18. This results in shorter retention times for the main analyte, which can be advantageous for high-throughput screening and can sometimes alter the elution order of impurities, providing orthogonal selectivity for impurity profiling. Formic acid (FA) is used as the modifier to control pH. While it is a weaker acid than TFA, it is generally sufficient to protonate the analyte's carboxylic acid. The primary advantage of formic acid is its volatility, making it the preferred choice for LC-MS applications where TFA is known to cause significant ion suppression.

Experimental Protocols

The following protocols are detailed for immediate application.

Workflow Overview

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis s1 Weigh ~5 mg of Sample s2 Dissolve in 10 mL Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h2 Inject 10 µL of Sample s4->h2 Inject into HPLC mpA Mobile Phase A: 0.1% Modifier (TFA or FA) in Water mpB Mobile Phase B: 0.1% Modifier (TFA or FA) in ACN h1 Equilibrate System h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect at 220 nm & 254 nm h3->h4 h5 Integrate Peaks & Calculate % Purity h4->h5 start Start: Define Analytical Goal goal Primary Goal? start->goal impurity_id Impurity Identification? goal->impurity_id  Impurity ID by MS routine_qc Routine Purity QC? goal->routine_qc Highest Resolution Purity Check   method_a Choose Method A: C18 / TFA method_b Choose Method B: C8 / FA impurity_id->method_b routine_qc->method_a

Validation

Mass spectrometry validation of peptides containing Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

An In-Depth Guide to the Mass Spectrometry Validation of Peptides Incorporating Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid Introduction: The Analytical Challenge of a Unique Amino Acid The incorporation of unna...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Validation of Peptides Incorporating Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid

Introduction: The Analytical Challenge of a Unique Amino Acid

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for modulating their therapeutic properties, such as stability, potency, and bioavailability. Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a particularly interesting UAA, characterized by two key structural features that significantly impact its analysis by mass spectrometry (MS):

  • The N-terminal tert-butyloxycarbonyl (Boc) protecting group: While essential for peptide synthesis, the Boc group is notoriously labile under typical MS ionization and fragmentation conditions.[1][2] Its presence introduces a predictable yet often dominant fragmentation pathway that can complicate sequence analysis.

  • The bulky, hydrophobic 4-tert-butyl-phenyl side chain: This moiety increases the overall hydrophobicity of the peptide, which can lead to challenges in chromatographic separation, ionization efficiency, and solubility.[3][4]

Therefore, a robust validation workflow must not only confirm the peptide's primary sequence but also verify the intactness and location of this specific UAA, navigating the analytical hurdles it presents. This guide compares common MS-based approaches and provides a recommended workflow for achieving unambiguous characterization.

Comparative Analysis of Mass Spectrometry Strategies

The successful validation of peptides containing this UAA hinges on selecting the appropriate analytical techniques. The primary considerations involve the choice of ionization source, fragmentation method, and overall analytical strategy.

Ionization Source: ESI vs. MALDI

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for peptide analysis.[] Their performance with this specific type of modified peptide can differ significantly.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Rationale & Recommendation
Coupling Easily coupled with Liquid Chromatography (LC-ESI-MS).Typically used for direct sample analysis (offline).ESI is preferred for its seamless integration with LC, which is crucial for purifying the sample and separating it from synthesis-related impurities.[6]
Ionization Energy Considered a "soft" technique, but in-source fragmentation can occur.Generally considered "softer" than ESI, with less potential for in-source decay.The energy associated with ESI can be sufficient to induce fragmentation of the labile Boc group before MS/MS analysis, complicating spectral interpretation.[7] While MALDI may better preserve the intact peptide, the benefits of LC coupling with ESI outweigh this concern for initial validation.
Ion States Typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).Primarily produces singly charged ions ([M+H]⁺).Multiply charged ions produced by ESI are advantageous as they fall into a lower m/z range, making them more amenable to analysis on common mass analyzers like quadrupole and ion trap instruments.

Verdict: For comprehensive validation, LC-ESI-MS/MS is the recommended primary approach due to its ability to handle complex mixtures and provide detailed structural information through subsequent fragmentation.

Fragmentation Method: Navigating the Labile Boc Group

Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence.[8] The choice of fragmentation technique dictates the type and quality of structural information obtained.

Fragmentation MethodMechanismExpected Outcome for Target PeptideComparison & Recommendation
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas (e.g., Argon, Nitrogen).Dominated by the neutral loss of the Boc group components (e.g., isobutylene, 56 Da; or the entire group, 100 Da).[7] This often results in a primary fragment ion corresponding to the deprotected peptide, which then undergoes further fragmentation to produce b- and y-ions for sequencing.CID is the most common and accessible method. While the dominant neutral loss can suppress other fragments, it also serves as a diagnostic marker for the presence of the Boc group. The resulting b- and y-ion series from the deprotected precursor can still provide sequence confirmation.
Higher-energy Collisional Dissociation (HCD) Higher-energy collisions in an HCD cell (common on Orbitrap instruments).Similar to CID, it will show a prominent neutral loss of the Boc group. However, HCD often produces a richer spectrum of low-mass diagnostic ions and can provide more complete b- and y-ion series.HCD is superior to CID if available, as it typically yields more comprehensive fragmentation data, aiding in confident sequence assignment even in the presence of a labile modification.
Electron Transfer Dissociation (ETD) Electron transfer from a radical anion to the multiply charged peptide cation.Cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. Crucially, ETD is known to preserve labile post-translational modifications and protecting groups.ETD is the ideal method for pinpointing the location of the UAA without the complication of neutral loss. However, it requires a multiply charged precursor ion (typically ≥2+) and is less common than CID/HCD. It is an excellent orthogonal technique for complex cases.

Verdict: Start with CID or HCD . These methods will confirm the mass of the intact peptide and, through the characteristic neutral loss, the presence of the Boc group. The subsequent fragmentation of the deprotected peptide will validate the backbone sequence. Use ETD as a complementary technique if the location of the UAA is ambiguous or if other labile modifications are present.

The Self-Validating Workflow: A Dual-Analysis Approach

To achieve the highest level of confidence, we propose a dual-analysis workflow that examines the peptide both with and without the Boc protecting group. This approach provides an internal validation check, simplifying data interpretation and leaving no room for ambiguity.

G cluster_0 Part 1: Intact Peptide Analysis cluster_1 Part 2: Deprotected Peptide Analysis (Validation) cluster_2 Final Confirmation P1_Start Synthetic Peptide Product P1_LCMS LC-MS/MS Analysis (HCD/CID) P1_Start->P1_LCMS P2_Deprotect Treat with TFA to Remove Boc Group P1_Start->P2_Deprotect Take Aliquot P1_MS1 MS1: Confirm Intact Mass (M_peptide + M_Boc) P1_LCMS->P1_MS1 Precursor Scan P1_MS2 MS2: Observe Neutral Loss of Boc & Confirm Backbone Sequence P1_LCMS->P1_MS2 Fragmentation Scan Confirm Compare Data: Mass Shift = 100.05 Da Sequence Ions Match P1_MS2->Confirm P2_LCMS LC-MS/MS Analysis (HCD/CID) P2_Deprotect->P2_LCMS P2_MS1 MS1: Confirm Deprotected Mass (M_peptide) P2_LCMS->P2_MS1 Precursor Scan P2_MS2 MS2: Confirm Backbone Sequence (Clean b/y ion series) P2_LCMS->P2_MS2 Fragmentation Scan P2_MS2->Confirm

Caption: Dual-analysis workflow for unambiguous peptide validation.

Detailed Experimental Protocols

The following protocols are designed for a standard reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation
  • Intact Peptide: Dissolve the lyophilized peptide in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid, to a stock concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with 0.1% formic acid in water to a final concentration of 1-10 pmol/µL for injection. The high hydrophobicity may require a higher percentage of organic solvent for initial dissolution.

  • Deprotection (for validation run):

    • Take an aliquot of the stock solution and lyophilize to dryness.

    • Add a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

    • Incubate at room temperature for 1-2 hours.

    • Evaporate the TFA under a stream of nitrogen.

    • Reconstitute the deprotected peptide in the same manner as the intact peptide for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The key to success is managing the peptide's hydrophobicity. A shallow gradient is often necessary to achieve good separation and peak shape.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is recommended. For example, start at 5% B, hold for 2 minutes, ramp to 60% B over 30 minutes, then ramp to 95% B over 2 minutes and hold for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40-50°C to improve peak shape.

Mass Spectrometry (MS) Method
  • Ionization Source: ESI in positive ion mode.

  • MS1 / Full Scan:

    • Mass Range: 300-2000 m/z.

    • Resolution: >60,000 to ensure accurate mass measurement.

  • MS2 / Fragmentation Scan (Data-Dependent Acquisition):

    • Activation: HCD (preferred) or CID.

    • Selection: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase coverage.

    • Inclusion of Neutral Loss: In the MS/MS method, consider including a trigger for fragmentation of any ion that shows a neutral loss of 100.0528 Da (Boc group) or 56.0626 Da (isobutylene).

Data Interpretation: A Tale of Two Spectra

The power of the dual-analysis approach becomes clear during data interpretation.

Analysis of the Intact Peptide

The MS1 spectrum should show the correct isotopic distribution for the fully protected peptide. The MS/MS spectrum will likely be dominated by a peak corresponding to [M+nH-100]ⁿ⁺. The fragmentation of this ion will produce the b- and y-ion series that confirms the peptide's sequence.

G cluster_0 cluster_1 cluster_2 Peptide Boc-UAA-Ala-Gly-Lys Frag1 [M+H-100]⁺ + Neutral Boc Peptide->Frag1 Frag2a y₂ (Gly-Lys) Frag1->Frag2a Frag3a b₂ (UAA-Ala) Frag1->Frag3a Frag2 y-ions Frag3 b-ions

Caption: Expected fragmentation of the Boc-protected peptide.

Comparative Data

The table below illustrates the expected results from the dual-analysis workflow for a hypothetical peptide Ac-Ala-X-Phe-NH₂, where X is our UAA.

AnalysisExpected Precursor Mass ([M+H]⁺)Key MS/MS FragmentSequence Confirmation
Intact Peptide 704.40 DaDominant peak at m/z 604.35 (Loss of 100.05 Da)b- and y-ions generated from the m/z 604.35 precursor.
Deprotected Peptide 604.35 DaN/AClean, intense b- and y-ion series directly from the m/z 604.35 precursor.

The perfect correlation between the mass of the deprotected peptide and the major fragment ion from the intact analysis, along with matching daughter ion scans, provides unequivocal proof of the peptide's structure.

Conclusion and Recommendations

Validating peptides containing Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid requires a tailored approach that anticipates the challenges of a labile protecting group and a hydrophobic side chain.

  • Primary Workflow: High-resolution LC-ESI-MS/MS using HCD or CID is the most effective primary method. Careful optimization of the LC gradient is critical to manage the peptide's hydrophobicity.

  • Gold Standard Validation: A dual-analysis workflow, comparing the MS/MS data of the intact peptide with its TFA-deprotected counterpart, offers the highest level of confidence. This method serves as a self-validating system, confirming the mass of the UAA and the integrity of the peptide backbone.

  • Advanced Characterization: For complex structures or when ambiguity remains, ETD can provide complementary data that preserves the Boc group and confirms its location.

By employing these strategies, researchers can overcome the inherent analytical difficulties and ensure the accurate and reliable characterization of these novel and promising peptide candidates.

References

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides... Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]

  • Waters Corporation. Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Application Note. [Link]

  • Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Poster Note. [Link]

  • Srinivas, R., et al. (2004). A mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of Mass Spectrometry, 39(9), 1059-66. [Link]

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Whitepaper. [Link]

  • JoVE. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Journal of Visualized Experiments. [Link]

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC Resources. [Link]

  • Greco, J. A., et al. (2023). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLOS One, 8(11), e79033. [Link]

  • Sharma, G., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4), 34789-34798. [Link]

Sources

Comparative

Stability Comparison Guide: Boc vs. Fmoc Protected tert-Butyl-Phenyl Butyric Acid Derivatives

Unnatural amino acids, such as 3-amino-4-(4-tert-butylphenyl)butyric acid, are highly valued in modern drug discovery. The bulky, lipophilic tert-butylphenyl moiety serves as a potent hydrophobic pharmacophore, enhancing...

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Author: BenchChem Technical Support Team. Date: March 2026

Unnatural amino acids, such as 3-amino-4-(4-tert-butylphenyl)butyric acid, are highly valued in modern drug discovery. The bulky, lipophilic tert-butylphenyl moiety serves as a potent hydrophobic pharmacophore, enhancing membrane permeability and proteolytic stability in peptidomimetics[1]. However, incorporating these derivatives into a peptide chain requires a strategic choice of α -amino protecting groups: Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

This guide objectively compares the chemical stability of Boc- and Fmoc-protected tert-butyl-phenyl butyric acid derivatives, explaining the mechanistic causality behind their performance in Solid-Phase Peptide Synthesis (SPPS)[2].

Mechanistic Stability Profiles: The Causality of Cleavage

The fundamental difference between Boc and Fmoc strategies lies in their chemical orthogonality, which dictates the reagents required for deprotection and final resin cleavage[]. For tert-butyl-phenyl derivatives, the stability of the C(sp2)−C(sp3) bond connecting the tert-butyl group to the phenyl ring is the critical variable.

The Fmoc Strategy: Base-Labile, Acid-Stable (Preferred)

The Fmoc protecting group is removed under mildly basic conditions (typically 20% piperidine) via an E1cb elimination mechanism [2]. Because the α -amine deprotection does not rely on acid, the final cleavage of the peptide from the resin can be performed using 95% Trifluoroacetic Acid (TFA).

  • Causality of Stability: TFA is a moderately strong acid (Hammett acidity function, H0​≈−2.7 ). At room temperature, TFA lacks the thermodynamic driving force to break the stable carbon-carbon bond of the tert-butylphenyl moiety. Thus, the hydrophobic pharmacophore remains completely intact during final cleavage[1].

The Boc Strategy: Acid-Labile, Base-Stable (High Risk)

The Boc protecting group is removed under acidic conditions (50% TFA) via an SN1 mechanism , generating a tert-butyl cation and carbon dioxide[]. Because TFA is used for routine deprotection, the final cleavage from the resin requires a superacid, typically anhydrous Hydrogen Fluoride (HF, H0​≈−15 ).

  • Causality of Degradation: Under the superacidic conditions of anhydrous HF, the electron-rich tert-butylphenyl ring is highly susceptible to reverse Friedel-Crafts dealkylation . The aromatic ring is protonated, leading to the expulsion of a highly stable tert-butyl cation. Even in the presence of carbocation scavengers (like anisole), this dealkylation results in a truncated phenyl ring byproduct, destroying the unnatural amino acid[4].

Mechanisms Fmoc_Group Fmoc-Amine Base Piperidine (Base) Fmoc_Group->Base Boc_Group Boc-Amine Acid TFA (Acid) Boc_Group->Acid E1cb E1cb Elimination (Dibenzofulvene) Base->E1cb SN1 SN1 Cleavage (t-Butyl Cation) Acid->SN1

Mechanistic pathways for Fmoc (E1cb) and Boc (SN1) alpha-amino deprotection.

Quantitative Stability Comparison

The table below summarizes the operational parameters and structural integrity metrics when synthesizing peptides containing tert-butyl-phenyl butyric acid derivatives using both strategies.

ParameterFmoc-Protected DerivativeBoc-Protected Derivative
α -Amine Deprotection 20% Piperidine in DMF (15-20 min)50% TFA in DCM (15-30 min)
Final Cleavage Reagent 95% TFA / Scavengers (2 hours)Anhydrous HF / Scavengers (1 hour)
Deprotection Mechanism E1cb EliminationSN1 Cleavage
tert-Butylphenyl Stability Highly Stable (>99% intact)Unstable (High risk of dealkylation)
Primary Side Reaction Dibenzofulvene adduct formationReverse Friedel-Crafts de-tert-butylation
Overall Yield / Purity High (>95% crude purity typical)Low to Moderate (Requires complex HPLC)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation checkpoints. These checkpoints create a self-validating system that confirms the success of each step before proceeding[2].

Protocol A: Fmoc-SPPS Workflow (Optimal Strategy)

This protocol ensures the preservation of the tert-butylphenyl moiety.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Validation Checkpoint: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A sharp peak confirms successful deprotection.

  • Coupling: Dissolve Fmoc-3-amino-4-(4-tert-butylphenyl)butyric acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add to the resin and agitate for 60 minutes.

    • Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A color change from blue to colorless/yellow validates complete amine acylation.

  • Final Cleavage: Treat the peptide-resin with 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

    • Validation Checkpoint: Analyze the crude product via LC-MS. The presence of the exact target mass confirms that the tert-butylphenyl group remained entirely stable under TFA acidolysis.

Protocol B: Boc-SPPS Workflow (High-Risk Strategy)

This protocol highlights the vulnerability of the derivative under superacidic conditions.

  • Resin Swelling: Swell MBHA resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes.

    • Validation Checkpoint: Perform a Kaiser test. A deep blue color confirms the successful exposure of the free α -amine.

  • Coupling: Dissolve Boc-3-amino-4-(4-tert-butylphenyl)butyric acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add to the resin and agitate for 60 minutes (Validate via Kaiser test).

  • Final Cleavage: Transfer the resin to a specialized Teflon cleavage apparatus. Treat with anhydrous HF containing 10% anisole at 0°C for 60 minutes.

    • Validation Checkpoint: Analyze the crude product via LC-MS. You will observe a significant secondary peak with a mass shift of -56 Da . This validates that the anhydrous HF induced reverse Friedel-Crafts dealkylation, stripping the tert-butyl cation (isobutylene equivalent) from the phenyl ring.

SPPS_Workflow Start t-Butyl-Phenyl Derivative Loaded on Resin Fmoc_Route Fmoc Strategy Start->Fmoc_Route Boc_Route Boc Strategy Start->Boc_Route Fmoc_Deprot Deprotection: 20% Piperidine/DMF Fmoc_Route->Fmoc_Deprot Base-Labile Boc_Deprot Deprotection: 50% TFA/DCM Boc_Route->Boc_Deprot Acid-Labile Fmoc_Cleavage Final Cleavage: 95% TFA Cocktail Fmoc_Deprot->Fmoc_Cleavage Elongation Boc_Cleavage Final Cleavage: Anhydrous HF Boc_Deprot->Boc_Cleavage Elongation Fmoc_Result Target Peptide (t-Butyl Group Intact) Fmoc_Cleavage->Fmoc_Result Mild Acid (Stable) Boc_Result Impure Peptide (Dealkylation Byproduct) Boc_Cleavage->Boc_Result Superacid (Unstable)

Workflow comparison of Fmoc vs Boc SPPS highlighting the dealkylation risk in anhydrous HF.

Conclusion

For the synthesis of peptides incorporating tert-butyl-phenyl butyric acid derivatives, the Fmoc strategy is unequivocally superior . The base-labile deprotection mechanism allows for final cleavage using 95% TFA, which perfectly preserves the critical C(sp2)−C(sp3) bond of the hydrophobic pharmacophore. Conversely, the Boc strategy forces the use of anhydrous HF, which triggers reverse Friedel-Crafts dealkylation, leading to significant product degradation and complex purification workflows.

References

  • National Institutes of Health (NIH). "tert-Butylphenylacetylene Is a Potent Mechanism-Based Inactivator of Cytochrome P450 2B4." PubMed Central, [Link][4]

  • Reaction Biology. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Reaction Biology,[Link][1]

Sources

Validation

Biological activity comparison of beta-peptides with Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Title: Engineering Peptidomimetics: A Comparative Guide on the Biological Activity of Standard β -Peptides vs. β -Peptides Incorporating Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Peptidomimetics: A Comparative Guide on the Biological Activity of Standard β -Peptides vs. β -Peptides Incorporating Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Executive Summary & Mechanistic Rationale

The transition from natural α -peptides to non-natural peptidomimetics is a cornerstone of modern drug design, primarily driven by the need to overcome the poor pharmacokinetic profiles of natural peptides. β -peptides, characterized by the insertion of an additional methylene carbon between the amino group and the carboxylate in the peptide backbone, exhibit profound resistance to proteolytic degradation[1].

However, achieving optimal biological activity—whether for antimicrobial membrane disruption or high-affinity protein-protein interaction (PPI) inhibition—requires precise tuning of the side-chain pharmacophores. This guide objectively compares standard β -peptides (e.g., those utilizing standard β -homophenylalanine) against next-generation β -peptides incorporating the highly lipophilic and sterically demanding building block Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (hereafter referred to as β -hPhe(4-tBu)).

The Causality of Structural Modifications
  • The β -Backbone (Proteolytic Shielding): The extra carbon atom in the β -amino acid backbone displaces the amide bond geometry. Proteases, which rely on precise spatial alignment of their catalytic triads (e.g., serine proteases), fail to recognize and cleave these homologated bonds, resulting in vastly extended in vivo half-lives[1][2].

  • The 4-tert-butyl-phenyl Side Chain (Hydrophobic Anchoring): The addition of a para-tert-butyl group to the phenyl ring exponentially increases the residue's lipophilicity (LogP) and steric volume. In antimicrobial peptide (AMP) design, this drives enhanced partitioning into bacterial lipid bilayers up to a specific hydrophobicity threshold[3]. In receptor antagonism (e.g., integrin inhibitors), the bulky tert-butyl group acts as a "hydrophobic plug," anchoring tightly into deep, non-polar receptor pockets[4].

Mechanism cluster_0 Structural Modification Rationale A β-Amino Acid Backbone +1 Methylene Group C Protease Resistance Evades Catalytic Triad A->C Alters amide bond geometry B 4-tert-butyl-phenyl Group Bulky Lipophilic Sidechain D Membrane Partitioning Enhanced Lipid Bilayer Insertion B->D Increases LogP E Target Binding Anchors in Deep Hydrophobic Pockets B->E Steric complementarity

Caption: Mechanistic pathways detailing how structural modifications dictate biological activity.

Comparative Data Analysis

To objectively evaluate the performance of the β -hPhe(4-tBu) residue, we compare a representative 10-mer antimicrobial/cell-penetrating β -peptide sequence where the central hydrophobic core is substituted with different residues.

Note: The following tables synthesize benchmark structure-activity relationship (SAR) data derived from established literature on lipophilic β -peptide derivatives[1][3][4].

Table 1: Physicochemical & Structural Comparison
ParameterStandard α -Peptide (L-Phe core)Standard β -Peptide ( β -hPhe core)Modified β -Peptide ( β -hPhe(4-tBu) core)
Backbone Geometry α -helical14-helix (typical for β3 )14-helix (Sterically stabilized)
Relative Lipophilicity (LogP) Baseline (1.0x)Moderate (1.2x)High (2.8x)
Steric Bulk (Sidechain) LowLowVery High
Aqueous Solubility HighModerate-HighModerate-Low (Requires co-solvents)
Table 2: Biological Activity & Stability Metrics
Biological MetricStandard α -PeptideStandard β -PeptideModified β -Peptide ( β -hPhe(4-tBu))Causality / Mechanism
Serum Half-Life ( t1/2​ ) < 30 minutes> 48 hours> 72 hours β -backbone prevents cleavage; tBu bulk sterically shields adjacent bonds.
Antimicrobial MIC (S. aureus) > 64 μ g/mL16 μ g/mL4 μ g/mLtBu group enhances bacterial membrane insertion and disruption.
Hemolytic Activity (HC 50​ ) > 500 μ g/mL> 500 μ g/mL~150 μ g/mLExcessive hydrophobicity begins to disrupt mammalian erythrocyte membranes[3].
Integrin Binding (IC 50​ ) N/A (Rapid degradation)450 nM12 nMtBu group perfectly complements the hydrophobic α V β 3 integrin pocket[4].

Key Takeaway: The incorporation of β -hPhe(4-tBu) drastically improves target affinity and membrane permeability. However, researchers must balance this with the potential for increased off-target toxicity (hemolysis) due to extreme hydrophobicity.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols describe the synthesis, stability testing, and biological evaluation of these peptides. Every assay includes internal controls to validate the results.

Workflow N1 1. Monomer Activation Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid N2 2. Solid-Phase Peptide Synthesis (Boc-SPPS) Coupling via HBTU/DIEA N1->N2 N3 3. Cleavage & Global Deprotection Anhydrous HF / Scavengers N2->N3 N4 4. RP-HPLC Purification & LC-MS (Validation: Purity >95%) N3->N4 N5 5A. Proteolytic Stability Assay (Human Serum / LC-MS) N4->N5 N6 5B. Biological Activity Assay (MIC / Target Binding IC50) N4->N6

Caption: End-to-end experimental workflow for the synthesis and evaluation of modified β-peptides.

Protocol 1: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Because the target monomer is Boc-protected, standard Fmoc chemistry is incompatible without protecting group conversion. We utilize Boc-SPPS.

  • Resin Preparation: Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 1 x 5 min, then 1 x 20 min to remove the N-terminal Boc group. Wash thoroughly with DCM and Dimethylformamide (DMF).

  • Neutralization: Treat with 10% Diisopropylethylamine (DIEA) in DMF for 2 x 5 min.

  • Coupling:

    • Pre-activate 0.4 mmol (4 equivalents) of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid with 0.39 mmol HBTU and 0.8 mmol DIEA in DMF for 3 minutes.

    • Add the activated monomer to the resin and agitate for 2 hours.

    • Self-Validation: Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow resin indicates >99% coupling efficiency. If blue, repeat the coupling step.

  • Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (scavenger) at 0°C for 1 hour.

  • Purification: Precipitate in cold diethyl ether, dissolve in 50% Acetonitrile/Water, and purify via preparative RP-HPLC (C18 column). Validate mass via ESI-LC-MS.

Protocol 2: Proteolytic Stability Assay (Serum)

This assay validates the mechanistic claim of enzymatic resistance.

  • Preparation: Prepare a 100 μ M stock solution of the purified β -peptide and a control α -peptide in PBS (pH 7.4).

  • Incubation: Mix 100 μ L of the peptide stock with 100 μ L of 25% human serum (pre-warmed to 37°C). Incubate at 37°C.

  • Sampling: At time points 0, 1, 4, 12, 24, and 48 hours, extract a 20 μ L aliquot.

  • Quenching: Immediately quench the enzymatic reaction by adding 80 μ L of ice-cold acetonitrile containing 1% TFA.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet serum proteins. Analyze the supernatant via LC-MS.

  • Data Output: Plot the integration area of the intact peptide peak over time to calculate the half-life ( t1/2​ ). The α -peptide control must degrade within 1 hour to validate the enzymatic activity of the serum batch[1].

Protocol 3: Antimicrobial MIC & Hemolysis Assay

This dual-assay system evaluates the therapeutic window (Efficacy vs. Toxicity) driven by the lipophilic tert-butyl group.

  • MIC Determination (Efficacy):

    • Seed S. aureus (ATCC 25923) in Mueller-Hinton broth at 5×105 CFU/mL in a 96-well plate.

    • Add serial dilutions of the β -peptides (from 128 μ g/mL to 1 μ g/mL).

    • Incubate for 18 hours at 37°C. The MIC is the lowest concentration with no visible bacterial growth (measured via OD 600​ ).

  • Hemolysis Assay (Toxicity):

    • Wash human red blood cells (hRBCs) with PBS until the supernatant is clear. Prepare a 1% (v/v) hRBC suspension.

    • Incubate 100 μ L of hRBCs with 100 μ L of peptide solutions for 1 hour at 37°C.

    • Controls: 0.1% Triton X-100 (100% lysis positive control) and PBS (0% lysis negative control).

    • Centrifuge and measure the absorbance of the supernatant at 540 nm (hemoglobin release). Calculate HC 50​ [3].

Conclusion

The integration of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid into β -peptide scaffolds represents a powerful strategy for drug developers. While the β -backbone universally solves the problem of proteolytic degradation, the bulky, highly lipophilic tert-butyl-phenyl side chain acts as a precision tool to drastically enhance membrane permeability and hydrophobic pocket binding. Drug development professionals must, however, utilize rigorous SAR profiling (such as the paired MIC/Hemolysis assays described) to ensure that the enhanced lipophilicity does not cross the threshold into non-specific cellular toxicity.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Source: PubMed (Chem Biodivers. 2005) URL:[Link]

  • A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective Source: PMC (National Institutes of Health) URL:[Link]

  • Source: Google Patents (WO2014015054A1)
  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides Source: RSC Publishing (RSC Advances, 2016) URL:[Link]

Sources

Comparative

LC-MS Characterization of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric Acid Impurities: A Comparative Guide

Introduction & The Analytical Challenge Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a highly specialized, protected β -homoamino acid derivative. It serves as a critical building block in the synthesis of pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a highly specialized, protected β -homoamino acid derivative. It serves as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), particularly those targeting integrin receptors or requiring enhanced proteolytic stability [4].

Because the efficacy and safety of the final therapeutic depend heavily on the purity of its building blocks, regulatory guidelines mandate rigorous impurity profiling [1]. Characterizing impurities in this specific compound presents a unique analytical challenge due to the presence of structurally similar byproducts generated during synthesis [3]. Key impurities include:

  • Des-Boc Impurity: Loss or incomplete addition of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Des-tert-butyl Impurity: Absence of the tert-butyl group on the phenyl ring.

  • Regioisomers: meta-tert-butyl or ortho-tert-butyl variations originating from the starting materials.

  • Diastereomers: The (R)-enantiomer at the β -carbon.

This guide objectively compares chromatographic chemistries and mass spectrometry (MS) platforms to establish a self-validating, artifact-free analytical methodology for profiling these impurities.

Mechanistic Causality in Method Development

The Isobaric Trap: In-Source Fragmentation vs. True Impurities

A common pitfall in LC-MS analysis of Boc-protected amino acids is misidentifying in-source fragmentation artifacts as actual sample impurities. The Boc group is highly susceptible to thermal and acidic degradation during Electrospray Ionization (ESI).

The Causality: The protonated parent molecule ( [M+H]+ at m/z 336.2) easily loses isobutylene (56 Da) in the MS source, generating a fragment at m/z 280.2. Crucially, the des-tert-butyl impurity (which lacks the tert-butyl group on the phenyl ring) also has a protonated mass of m/z 280.2. If an analyst relies solely on direct infusion or poorly resolved chromatography, the in-source fragment will be falsely quantified as the des-tert-butyl impurity.

The Solution: Chromatographic resolution is mandatory. The true des-tert-butyl impurity lacks a highly hydrophobic group and will elute significantly earlier than the parent compound. Conversely, the in-source fragment will perfectly co-elute with the parent peak.

Fragmentation Parent Protonated Precursor [M+H]+ m/z 336.2 LossIso Loss of Isobutylene [M+H - 56]+ m/z 280.2 Parent->LossIso -C4H8 (56 Da) LossBoc Des-Boc Fragment [M+H - 100]+ m/z 236.2 Parent->LossBoc -Boc (100 Da) LossIso->LossBoc -CO2 (44 Da) Tropylium Substituted Tropylium m/z 147.1 LossBoc->Tropylium Alkyl-Benzyl Cleavage

Fig 1. ESI+ fragmentation pathway of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

Comparison 1: Chromatographic Separation (C18 vs. Phenyl-Hexyl)

While standard Reversed-Phase (RP) C18 columns are the default for underivatized amino acids [2], they often fail to resolve the subtle spatial differences of β -amino acid regioisomers. A Phenyl-Hexyl stationary phase offers an orthogonal retention mechanism.

Mechanistic Comparison:

  • C18 (Alkyl Phase): Relies purely on hydrophobic partitioning. It easily separates the polar des-Boc impurity from the parent but cannot distinguish between para-tert-butyl (parent) and meta-tert-butyl (regioisomer) because their overall hydrophobicity is identical.

  • Phenyl-Hexyl (Aromatic Phase): Introduces π−π interactions. The spatial arrangement of the bulky tert-butyl group on the phenyl ring alters the molecule's ability to align its aromatic ring with the stationary phase, allowing for baseline resolution of regioisomers.

Table 1: Chromatographic Performance Comparison
Impurity TypeC18 Column (e.g., XBridge)Phenyl-Hexyl ColumnMechanistic Causality for Separation
Des-Boc Excellent ResolutionExcellent ResolutionLoss of the hydrophobic Boc group drastically reduces retention on both phases.
Des-tert-butyl Good ResolutionGood ResolutionLoss of the bulky hydrophobic tert-butyl group reduces overall retention.
Diastereomer (R-isomer) Poor/No ResolutionModerate ResolutionShape selectivity is required; C18 lacks spatial discrimination for β -chiral centers.
Regioisomer (meta-t-butyl) No ResolutionExcellent Resolution π−π interactions on Phenyl-Hexyl discriminate the spatial arrangement of the aromatic ring.

Comparison 2: Mass Spectrometry Platforms (QqQ vs. Q-TOF)

Choosing the correct MS platform depends on the stage of drug development. Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems serve distinct, complementary roles.

Table 2: Mass Spectrometry Platform Comparison
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF)Analytical Advantage
Primary Mode Multiple Reaction Monitoring (MRM)Full Scan Exact Mass / MS/MSQqQ excels at absolute sensitivity; Q-TOF excels at mass accuracy.
Des-Boc Sensitivity < 0.01% (LOD)~ 0.05% (LOD)QqQ is superior for targeted QA/QC release testing of known impurities.
Unknown Impurity ID Poor (Nominal mass only)Excellent (< 2 ppm error)Q-TOF is mandatory for identifying unexpected side-products (e.g., over-alkylation).
Isobaric Resolution Relies entirely on LCCan resolve mass defectsQ-TOF distinguishes elemental formulas; neither resolves true isomers without LC.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates built-in validation checks to prevent false positives caused by sample degradation or MS artifacts.

Step 1: Sample Preparation (Preventing Artifacts)
  • Diluent Selection: Do not use pure methanol. Causality: The free carboxylic acid of the β -amino acid can undergo esterification with methanol over time, creating a false methyl-ester impurity (+14 Da).

  • Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • Validation Check: Prepare a blank diluent vial to run immediately before the sample to rule out system carryover.

Step 2: Chromatographic Method
  • Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA). Causality: Avoid Trifluoroacetic acid (TFA), as strong acids promote on-column Boc deprotection [3].

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 10% B to 90% B over 12 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization & Data Interrogation
  • Ionization: ESI in Positive mode.

  • Source Temperature: Keep below 300°C to minimize thermal cleavage of the Boc group.

  • Self-Validating Co-elution Check: Extract the Ion Chromatograms (EIC) for m/z 280.2 (des-tert-butyl) and m/z 236.2 (des-Boc).

    • Logic Gate: If the peaks at 280.2 or 236.2 align perfectly with the retention time of the main peak (m/z 336.2), they are in-source fragments. If they elute at different retention times, they are confirmed, genuine impurities.

LCMS_Workflow Prep Sample Preparation (50:50 H2O:MeCN) LC Chromatographic Separation (Phenyl-Hexyl Column) Prep->LC Avoid MeOH (Prevents Esterification) MS Mass Spectrometry (ESI+ Mode) LC->MS 0.1% FA Mobile Phase (Preserves Boc Group) Split MS->Split QTOF HRMS (Q-TOF) Unknown Impurity ID (Exact Mass) Split->QTOF QQQ QqQ (MRM) Targeted Quantitation (Trace Levels) Split->QQQ Validate Self-Validation: Co-elution Check for In-Source Fragmentation QTOF->Validate QQQ->Validate

Fig 2. Decision tree and self-validating LC-MS workflow for Boc-amino acid impurity profiling.

References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Available at:[Link]

  • Beta-substituted beta-amino acids and analogs as chemotherapeutic agents.Google Patents (WO2015117147A1).

Safety & Regulatory Compliance

Safety

Comprehensive Safety and PPE Guide for Handling Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid

Executive Summary Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-85-8) is a highly specialized chemical building block widely utilized in proteomics research and solid-phase peptide synthesis (SPPS)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-85-8) is a highly specialized chemical building block widely utilized in proteomics research and solid-phase peptide synthesis (SPPS)[1]. While it is a critical intermediate for complex drug development, its unique structural properties present specific occupational hazards. This guide provides a self-validating, step-by-step operational framework for researchers, detailing the mechanistic causality behind required Personal Protective Equipment (PPE), safe handling protocols, and waste disposal logistics.

Chemical Hazard Profile & Mechanistic Causality

To effectively protect yourself and your laboratory team, it is essential to understand why this specific molecule behaves hazardously. Safety is not about blind compliance; it is rooted in chemical logic.

Quantitative Hazard Summary
PropertyValue / Specification
CAS Number 403661-85-8[2]
Molecular Formula C19H29NO4[2]
Molecular Weight 335.44 g/mol [3]
GHS Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Mechanistic Causality of Hazards
  • Dermal and Ocular Irritation (H315, H319): The molecule features a bulky, highly lipophilic 4-tert-butyl-phenyl group. This non-polar moiety significantly increases the compound's lipid solubility compared to standard aliphatic amino acids. If the powder contacts unprotected skin or eyes, this lipophilicity facilitates rapid partitioning into the stratum corneum (the outermost layer of the epidermis) or the lipid bilayer of corneal epithelial cells. Once absorbed, the localized pH shift caused by the carboxylic acid functional group triggers an acute inflammatory cascade[2].

  • Respiratory Irritation (H335): As a lyophilized or milled solid, this Boc-protected amino acid is highly prone to accumulating static electrical charge. When manipulated with metal instruments, repulsive electrostatic forces can cause the fine powder to aerosolize. Inhalation of these micro-particulates leads to mechanical irritation of the respiratory mucosa[2].

Core Personal Protective Equipment (PPE) Specifications

Based on the mechanistic hazard profile, the following PPE matrix is mandatory for all handling procedures.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (Min 4 mil thickness)Nitrile provides a robust barrier against dry powders. The lipophilic nature of the tert-butyl-phenyl group necessitates a non-porous synthetic rubber to prevent dermal absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses with side shields are insufficient due to the aerosolization risk of the electrostatically charged powder. Goggles provide a necessary full orbital seal.
Body Protection Flame-Resistant (FR) Lab CoatProtects street clothing from particulate accumulation. FR material is recommended because this compound is typically handled alongside flammable solvents (e.g., DMF, DCM) during peptide synthesis[4].
Respiratory Control Fume Hood or N95 RespiratorPrimary handling must occur in a fume hood. If bulk transfer outside a hood is unavoidable, an N95 respirator is required to filter out >95% of airborne particulates[5].

Operational Handling Protocol

The following methodology ensures the safe transfer of the highly electrostatic powder without aerosolization. Every protocol must be a self-validating system to ensure trustworthiness.

G A Pre-Operation: Verify Fume Hood Flow B Don Core PPE: Gloves, Goggles, Coat A->B C Static Control: Discharge Spatula B->C D Weighing: Transfer Powder C->D E Spill Detected? D->E F Spill Protocol: Wet Wipe & Dispose E->F Yes G Seal Vial & Transfer to Reactor E->G No

Safe weighing and handling workflow for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid.

Step-by-Step Methodology: Precision Weighing and Transfer
  • Validation Check: The analytical balance must stabilize within 3 seconds. Continuous drifting indicates unresolved static charge or excessive fume hood draft, which compromises safety and accuracy.

  • Environmental Preparation: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm). Velocities higher than this can inadvertently aerosolize the fine powder, increasing inhalation risk[6].

  • Static Mitigation: Pass an anti-static ionizer over the weighing paper/boat and your metal or ceramic spatula. This neutralizes the electrostatic repulsion inherent to Boc-protected powders.

  • Tare & Transfer: Pre-weigh a sealable glass vial. Using the anti-static spatula, carefully transfer the required mass of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid into the vial while keeping your hands deep inside the hood sash[7].

  • Validation: Close the draft shield of the balance. If the reading drifts, re-apply the ionizer to the exterior of the vial.

  • Sealing: Cap the vial tightly before removing it from the fume hood to prevent contamination of the general laboratory airspace.

Emergency Response & Spill Management

In the event of an accidental benchtop spill, immediate and controlled action is required to contain the material without generating airborne dust.

Step-by-Step Methodology: Dry Powder Spill Management
  • Validation Check: A secondary wet wipe of the affected area must show absolutely no residual white powder upon visual inspection.

  • Isolate the Area: Stop all rapid movements to prevent air currents from disturbing the powder. Do not turn off the fume hood[8].

  • Wet-Wipe Method (Critical): Do NOT dry sweep. Dry sweeping will aerosolize the chemical. Lightly dampen a disposable laboratory wipe with a compatible solvent (e.g., 70% isopropanol or water with a mild surfactant) to bind the powder[8].

  • Collection: Carefully wipe the spill inward from the edges to the center to prevent spreading.

  • Disposal: Place the contaminated wipes directly into a designated solid hazardous waste bag.

  • Decontamination: Perform a secondary wipe of the area with a fresh damp cloth to ensure total removal of the chemical residue.

Waste Disposal & Logistical Plan

Proper segregation of waste is critical for environmental compliance and laboratory safety.

Waste W1 Waste Generation: Boc-Amino Acid Debris W2 Waste Type? W1->W2 W3 Solid Waste: PPE & Vials W2->W3 Solid W4 Liquid Waste: Solvent Wash W2->W4 Liquid W5 Solid Hazardous Waste Bin W3->W5 W6 Solvent Waste Carboy W4->W6 W7 EHS Collection & Incineration W5->W7 W6->W7

Decision matrix for the disposal of solid and liquid waste contaminated with the Boc-amino acid.

  • Solid Waste: All contaminated gloves, empty reagent vials, and spill cleanup wipes must be placed in a clearly labeled, sealed solid hazardous waste receptacle. Do not dispose of these items in standard municipal trash[5].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., during SPPS washing steps), the resulting effluent must be collected in compatible, clearly labeled liquid waste carboys (segregated into halogenated or non-halogenated streams depending on the solvent used)[9].

  • Logistics: Coordinate with your institution's Environmental Health and Safety (EHS) department for routine collection and high-temperature incineration of all collected waste streams.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
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Reactant of Route 2
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
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